Dansylamidoethyl Mercaptan
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZMACEVFIQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409591 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-61-0 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dansylamidoethyl Mercaptan: A Technical Guide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylamidoethyl mercaptan, also known as dansyl cysteamine (B1669678), is a fluorescent reagent widely utilized in biomedical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group combined with the reactive thiol moiety. This guide provides a comprehensive overview of its primary applications in the fluorescent detection of nitric oxide and the labeling and quantification of thiols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective use in the laboratory.
Introduction
This compound (5-(dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide) is a derivative of the well-known fluorescent dye, dansyl chloride, and the biologically relevant molecule, cysteamine. The dansyl fluorophore exhibits a strong dependence of its fluorescence emission spectrum and quantum yield on the polarity of its local environment. The mercaptan (thiol) group provides a reactive handle for various biochemical interactions. These properties make it a versatile tool for probing biological systems.
This document outlines the synthesis, chemical properties, and primary research applications of this compound, with a focus on its role as a fluorescent probe for nitric oxide and as a labeling agent for protein thiols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |
| Synonyms | Dansyl cysteamine, 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide | |
| CAS Number | 5354-61-0 | |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | |
| Molecular Weight | 310.44 g/mol | |
| Appearance | White to pale yellow solid | |
| Solubility | Soluble in DMSO, chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly, heated) | |
| Excitation Maximum (λex) | ~333 nm | [1] |
| Emission Maximum (λem) | ~518 nm | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.07 (in water) to 0.66 (in dioxane) for Dansyl glycine (B1666218) | [2] |
Note: The fluorescence quantum yield is for Dansyl glycine and is provided as a representative value for the dansyl fluorophore. The exact quantum yield of this compound may vary.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of dansyl chloride with cysteamine.
Reaction Principle
The primary amine of cysteamine acts as a nucleophile, attacking the sulfonyl chloride of dansyl chloride to form a stable sulfonamide bond. The reaction is generally carried out in an alkaline buffer to ensure the amine is deprotonated and thus more nucleophilic.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of sulfonamide synthesis from sulfonyl chlorides and primary amines.[3]
Materials:
-
Dansyl chloride
-
Cysteamine hydrochloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (e.g., silica (B1680970) gel)
Procedure:
-
Dissolve cysteamine hydrochloride in a minimal amount of water and add an excess of a base like triethylamine to neutralize the hydrochloride and deprotonate the amine.
-
In a separate flask, dissolve dansyl chloride in dichloromethane.
-
Slowly add the cysteamine solution to the dansyl chloride solution with stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Note: During the reaction, it is important to be aware of potential oxidative side reactions where the mercaptan can form disulfides. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[4]
Application 1: Fluorescent Detection of Nitric Oxide
This compound can be used as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The detection mechanism typically involves the formation of a copper complex that is "turned on" in the presence of NO.
Signaling Pathway and Detection Mechanism
The fluorescence of the dansyl moiety in this compound is quenched upon coordination with a paramagnetic metal ion such as copper(II). In the presence of nitric oxide, Cu(II) is reduced to Cu(I), which leads to the decomplexation and release of the free this compound, thereby restoring its fluorescence.[2][5]
Experimental Protocol: Fluorescent Detection of Nitric Oxide
The following is a general protocol for the detection of NO in a cellular context.
Materials:
-
This compound
-
Copper(II) sulfate (CuSO₄) or other suitable Cu(II) salt
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or cells stimulated to produce NO
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of CuSO₄ in water. Just before use, prepare the Cu(II)-probe complex by mixing the this compound and CuSO₄ solutions in an appropriate buffer (e.g., PBS) at a suitable molar ratio (e.g., 2:1 ligand to metal).
-
Cell Loading: Culture cells to the desired confluency. Wash the cells with PBS. Incubate the cells with the Cu(II)-probe complex in cell culture medium for a specified time (e.g., 30-60 minutes) at 37°C to allow for cell loading.
-
NO Stimulation: Wash the cells with PBS to remove excess probe. Add fresh medium or buffer. Induce NO production by adding an NO donor or a cellular stimulant.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. Use an excitation wavelength of approximately 333 nm and measure the emission at around 518 nm. An increase in fluorescence intensity indicates the presence of nitric oxide.
Application 2: Labeling and Quantification of Thiols
The mercaptan group of this compound can react with other thiol-containing molecules, such as cysteine residues in proteins, through disulfide bond formation. This allows for the fluorescent labeling and subsequent quantification of thiols.
Experimental Workflow
The general workflow for labeling and quantifying protein thiols involves the reaction of the protein with this compound, removal of the excess probe, and then quantification of the incorporated fluorescence.
Experimental Protocol: Quantification of Protein Thiols
This protocol provides a method for quantifying the free thiol content of a protein sample.
Materials:
-
This compound
-
Protein sample
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Dialysis tubing or gel filtration column
-
Fluorescence spectrophotometer
-
A standard thiol-containing compound (e.g., cysteine or glutathione) for generating a standard curve
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer.
-
Labeling Reaction: Add a known concentration of this compound to the protein solution. The molar ratio of the probe to the expected thiol content should be optimized, but a 10- to 20-fold molar excess of the probe is a good starting point. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-4 hours).
-
Removal of Excess Probe: Remove the unreacted this compound from the labeled protein using dialysis against the reaction buffer or by passing the reaction mixture through a gel filtration column.
-
Standard Curve Generation: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine). React each standard with this compound under the same conditions as the protein sample. After removing the excess probe, measure the fluorescence of each standard. Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.
-
Quantification: Measure the fluorescence intensity of the labeled protein sample. Use the standard curve to determine the concentration of thiols in the protein sample.
Conclusion
This compound is a valuable and versatile fluorescent probe for biological research. Its ability to detect nitric oxide through a fluorescence turn-on mechanism and to label and quantify thiols makes it a powerful tool for studying cellular signaling, protein structure, and oxidative stress. The experimental protocols and data provided in this guide are intended to serve as a starting point for researchers to effectively incorporate this reagent into their studies. As with any experimental technique, optimization of the reaction conditions for each specific application is recommended to ensure accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dansyl glycine [omlc.org]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Dansylamidoethyl Mercaptan chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylamidoethyl Mercaptan, also known as 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide, is a fluorescent chemical compound featuring the environmentally sensitive dansyl fluorophore.[1] Its terminal thiol group allows for specific reactions with other molecules, making it a valuable tool in various biochemical and pharmaceutical research applications. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, providing insights into molecular interactions and conformational changes. This guide provides a comprehensive overview of its chemical structure, properties, a likely synthesis pathway, and a general protocol for its application in protein labeling.
Chemical Structure and Properties
This compound consists of a dansyl chloride moiety linked to a cysteamine (B1669678) molecule. This structure combines the fluorescent properties of the dansyl group with the reactive thiol group of cysteamine.
Chemical Structure:
-
IUPAC Name: 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide[1]
-
SMILES: CN(C)c1cccc2c1ccc(c2)S(=O)(=O)NCCS
-
InChI: InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3[1]
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | [1][2] |
| Molecular Weight | 310.44 g/mol | [2] |
| CAS Number | 5354-61-0 | [1][2] |
| Appearance | White to Pale Yellow Solid | |
| Melting Point | >100°C (decomposition) | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly, Heated) | |
| Fluorescence Maximum Absorption (λex) | 335 nm | |
| Fluorescence Maximum Emission (λem) | 526 nm |
Synthesis Protocol
Step 1: Synthesis of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
This precursor can be synthesized by reacting Dansyl Chloride with an excess of ethylenediamine (B42938) in a suitable solvent like dichloromethane. The excess ethylenediamine acts as both the reactant and a base to neutralize the HCl formed during the reaction.
Step 2: Conversion of Amine to Thiol
The terminal amino group of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be converted to a thiol group. A common method for this transformation involves reaction with a reagent like 2-iminothiolane (B1205332) (Traut's reagent) or through a multi-step process involving activation of the amine followed by displacement with a sulfur nucleophile. A more classical approach involves the formation of a thiouronium salt followed by hydrolysis.
Disclaimer: The following is a generalized, theoretical protocol and should be adapted and optimized by a qualified chemist.
Materials:
-
N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
-
Hydrobromic acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Formation of the Thiouronium Salt:
-
Dissolve N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Add a catalytic amount of hydrobromic acid.
-
Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis to the Mercaptan:
-
After the formation of the thiouronium salt is complete, cool the reaction mixture.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the thiouronium salt to the corresponding mercaptan.
-
-
Purification:
-
After cooling, the product can be extracted into an organic solvent like ethyl acetate.
-
The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
The crude product should be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Experimental Protocol: Fluorescent Labeling of Proteins
This compound can be used as a fluorescent label for proteins, primarily by forming a disulfide bond with a free cysteine residue. This reaction is reversible with the addition of a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
Materials:
-
This compound
-
Protein of interest with at least one accessible cysteine residue
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Reducing agent (e.g., DTT or TCEP) for protein reduction (if necessary)
-
Size-exclusion chromatography column for purification
-
Fluorescence spectrophotometer
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are oxidized or in disulfide bonds, they may need to be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column, as it will react with the this compound.
-
-
Labeling Reaction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Monitor the elution of the protein by measuring the absorbance at 280 nm and the fluorescence of the dansyl group (excitation ~335 nm, emission ~526 nm).
-
-
Characterization:
-
Determine the labeling efficiency by measuring the protein concentration (e.g., using a Bradford assay) and the concentration of the dansyl group using its molar extinction coefficient.
-
The labeled protein is now ready for use in downstream applications such as fluorescence spectroscopy, fluorescence microscopy, or FRET studies.
-
Visualizations
Caption: Proposed two-step synthesis pathway for this compound.
Caption: Experimental workflow for fluorescently labeling proteins with this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Dansylamidoethyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dansylamidoethyl Mercaptan, also known as N-(2-mercaptoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide. This fluorescent thiol-containing compound is a valuable tool in various research and drug development applications, including protein labeling, fluorescence resonance energy transfer (FRET) studies, and the development of targeted therapeutic agents. This guide details the synthetic route, purification strategies, and key characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through the selective N-dansylation of cysteamine (B1669678) (2-aminoethanethiol). This reaction involves the nucleophilic attack of the primary amino group of cysteamine on the electrophilic sulfonyl chloride of dansyl chloride. Careful control of the reaction pH is crucial to ensure the selective modification of the amino group over the thiol group.
Reaction Scheme:
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Cysteamine hydrochloride
-
Sodium bicarbonate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Cysteamine Solution: Dissolve cysteamine hydrochloride in deionized water. Add sodium bicarbonate to the solution to raise the pH to approximately 9.5-10. This deprotonates the amino group, enhancing its nucleophilicity.
-
Preparation of Dansyl Chloride Solution: In a separate flask, dissolve dansyl chloride in acetone.
-
Reaction: Slowly add the dansyl chloride solution to the cysteamine solution with vigorous stirring at room temperature. The reaction mixture will turn yellow and may become cloudy.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The product, this compound, is fluorescent and can be visualized under a UV lamp.
-
Work-up: Once the reaction is complete (typically within 2-4 hours), remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). The organic layers contain the desired product.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Evaporate the dichloromethane under reduced pressure to obtain the crude product as a yellow-orange solid or oil.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, particularly dansyl chloride and any potential side products such as the di-dansylated cysteamine. The primary method for purification is silica gel column chromatography.
Experimental Protocol: Column Chromatography
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to effectively separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The fluorescent nature of the product allows for easy visualization of the desired fractions under UV light.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.75 | Yellow crystalline solid |
| Cysteamine Hydrochloride | C₂H₈ClNS | 113.61 | White crystalline solid |
Table 2: Characterization of this compound
| Property | Data |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |
| Molecular Weight ( g/mol ) | 310.44 |
| Appearance | Yellow-orange solid |
| Melting Point | Not available |
| Yield | Typically 60-80% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for the dansyl group (aromatic protons) and the ethyl chain (methylene protons) are expected. |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ peak at approximately 311.08. |
| UV-Vis (λ_max, nm) | Expected absorption maxima around 254 nm and 330 nm. |
| Fluorescence (λ_em, nm) | Expected emission maximum in the range of 500-550 nm upon excitation at ~330 nm. |
Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity.
Visualization of the Synthesis Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of this compound.
This in-depth guide provides the necessary information for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory settings and analytical requirements.
The Inner Workings of a Molecular Beacon: A Technical Guide to the Fluorescence of Dansyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms governing the fluorescence of dansyl compounds, a class of environmentally sensitive fluorophores with wide-ranging applications in biomedical research and drug development. From their fundamental photophysical properties to their application in advanced fluorescence resonance energy transfer (FRET) assays, this document provides a comprehensive overview for researchers leveraging the unique characteristics of these powerful molecular probes.
The Core Mechanism: Intramolecular Charge Transfer and Environmental Sensitivity
The fluorescence of dansyl compounds is dictated by a phenomenon known as Intramolecular Charge Transfer (ICT) . The dansyl fluorophore consists of a naphthalene (B1677914) ring system substituted with a dimethylamino group (an electron donor) and a sulfonyl group (an electron acceptor). Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state (S1). This excited state is more polar than the ground state (S0).[1][2]
The polarity of the surrounding solvent environment plays a crucial role in stabilizing this charge-separated excited state. In polar solvents, the solvent molecules reorient around the excited dansyl molecule, lowering its energy level. This stabilization leads to a red-shift in the emission spectrum, meaning the emitted light has a longer wavelength. Conversely, in non-polar environments, the excited state is less stabilized, resulting in a blue-shift (shorter wavelength) of the emission and often a significant increase in fluorescence quantum yield.[1][3] This pronounced sensitivity to the local environment makes dansyl compounds excellent probes for studying protein-ligand binding, membrane fluidity, and other biological phenomena where changes in polarity occur.[4][5]
A further refinement of this model is the Twisted Intramolecular Charge Transfer (TICT) state. In this model, following the initial ICT, the dimethylamino group can twist relative to the naphthalene ring. In polar solvents, this twisted conformation is further stabilized, leading to a low-energy, non-emissive or weakly emissive state, which can result in fluorescence quenching. In rigid or non-polar environments, this twisting motion is hindered, favoring emission from the planar ICT state and leading to enhanced fluorescence.[3]
Quantitative Photophysical Data
The photophysical properties of dansyl compounds are highly dependent on the solvent. The following table summarizes key quantitative data for dansyl glycine (B1666218), a representative dansyl compound, in various solvents.
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Emission Maximum (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| Water | 80.1 | ~0.07[1][3] | ~580[3] | ~8500 | ~3.0 |
| Ethanol (B145695) | 24.6 | 0.40 | 510 | ~6000 | 11.5 |
| Acetonitrile | 37.5 | 0.55 | 500 | ~5700 | 14.1 |
| Dioxane | 2.2 | 0.66[1][3] | 480 | ~4800 | 15.2 |
| Cyclohexane | 2.0 | 0.70 | 470 | ~4500 | 16.0 |
Note: The exact values can vary depending on the specific dansyl derivative and experimental conditions. The data presented here are compiled from various sources for illustrative purposes.[1][3][6]
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of a dansyl compound to determine its excitation and emission maxima and relative fluorescence intensity in different environments.
Materials:
-
Dansyl compound stock solution (e.g., 1 mM in ethanol or DMSO).
-
A series of solvents of varying polarity.
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: Prepare a dilute working solution of the dansyl compound in the solvent of interest. The final concentration should be in the low micromolar range to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the scan speed (e.g., 120 nm/min).
-
-
Blank Measurement: Record the fluorescence spectrum of the solvent blank to subtract any background signal.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known or expected absorption maximum of the dansyl compound (typically around 330-350 nm).
-
Scan the emission monochromator over a range that covers the expected emission (e.g., 400-650 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the maximum determined from the emission spectrum.
-
Scan the excitation monochromator over a range that covers the expected absorption (e.g., 250-400 nm).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Determine the wavelength of maximum emission and excitation.
-
The integrated area under the emission curve is proportional to the fluorescence quantum yield.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a sample. This protocol provides a general outline for performing TCSPC measurements on a dansyl compound.
Materials:
-
Dilute solution of the dansyl compound (absorbance < 0.1).
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (TAC or TDC).[7][8][9]
Procedure:
-
Instrument Setup and Calibration:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select a pulsed light source with an excitation wavelength appropriate for the dansyl compound (e.g., 340 nm).
-
Set the repetition rate of the light source, ensuring it is low enough to allow the fluorescence to decay completely between pulses.
-
Calibrate the time-to-amplitude converter (TAC) to a suitable time window (e.g., 50 ns).
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.
-
-
Sample Measurement:
-
Replace the scattering solution with the dansyl compound solution.
-
Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy. The overall count rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay data.
-
Fit the deconvoluted decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
-
Application in Signaling Pathways: FRET-Based Protease Activity Assay
Dansyl compounds are widely used as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) based assays to monitor various biological processes, such as protease activity. In a typical FRET-based protease assay, a peptide substrate is synthesized with a dansyl group (donor) at one end and a quencher molecule at the other. When the peptide is intact, the donor and quencher are in close proximity, and the fluorescence of the dansyl group is quenched due to FRET. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to a restoration of the dansyl fluorescence. The increase in fluorescence intensity is directly proportional to the protease activity.
References
- 1. Dansyl glycine [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to the Absorption and Emission Spectra of Dansylamidoethyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylamidoethyl Mercaptan is a fluorescent probe that belongs to the family of dansyl derivatives. The core of its functionality lies in the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), a renowned fluorophore known for its sensitivity to the local environment. This property makes it a valuable tool in various research and drug development applications, including the labeling of proteins and peptides, studying protein-ligand interactions, and probing the polarity of microenvironments. This technical guide provides a comprehensive overview of the absorption and emission spectral properties of this compound, along with detailed experimental protocols for their characterization.
Spectroscopic Properties
The fluorescence of this compound originates from the dansyl moiety. The photophysical properties of dansyl derivatives are highly dependent on the polarity of the solvent. In non-polar environments, they typically exhibit high fluorescence quantum yields and a blue shift in their emission spectra. Conversely, in polar, protic solvents, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (a red shift). This solvatochromism is a key feature that can be exploited to probe binding events and conformational changes in biomolecules.
Quantitative Data Summary
The following table summarizes the typical spectroscopic properties of the dansyl group, which are expected to be representative of this compound.
| Property | Value (in Non-Polar Solvent, e.g., Dioxane) | Value (in Polar Solvent, e.g., Water) |
| Absorption Maximum (λabs) | ~330 - 350 nm | ~330 - 350 nm |
| Emission Maximum (λem) | ~480 - 520 nm | ~550 - 580 nm |
| Molar Extinction Coefficient (ε) | ~4,300 M-1cm-1 (for Dansyl glycine) | Data not readily available |
| Fluorescence Quantum Yield (Φ) | ~0.66 (for Dansyl glycine)[1] | ~0.07 (for Dansyl glycine)[1] |
| Fluorescence Lifetime (τ) | ~10 - 20 ns (for Dansyl protein conjugates) | Data not readily available |
Note: These values are approximations based on similar dansyl compounds and can vary depending on the specific experimental conditions, including the solvent, pH, and temperature.
Experimental Protocols
Determination of Absorption Spectrum
Objective: To determine the wavelength(s) at which this compound absorbs light maximally.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., ethanol, dioxane, or a buffer of choice)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Due to potential light sensitivity, it is advisable to prepare and store the solution in the dark.
-
Working Solution Preparation: Dilute the stock solution to a working concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength range to be scanned (e.g., 250 - 450 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution. Place it in the spectrophotometer and record a baseline (blank) spectrum.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound working solution.
-
Data Acquisition: Scan the absorbance of the sample across the set wavelength range.
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance (λabs) occurs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Determination of Emission Spectrum
Objective: To determine the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as for absorption spectroscopy)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Methodology:
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the absorption spectrum (e.g., 340 nm).
-
Set the emission wavelength range to be scanned (e.g., 400 - 650 nm).
-
Adjust the excitation and emission slit widths to an appropriate value to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission spectrum to check for background fluorescence.
-
Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer.
-
Data Acquisition: Acquire the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Materials:
-
This compound solution
-
Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Methodology:
-
Absorbance Matching: Prepare solutions of both the sample (this compound) and the standard such that their absorbance at the excitation wavelength is low and ideally identical (typically < 0.1 to avoid inner filter effects).
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Application in Protein-Ligand Binding Studies
This compound, like other dansyl derivatives, can be used as a reporter of molecular interactions. The thiol group allows for its conjugation to biomolecules, or it can be used as a fluorescent ligand itself. The change in the fluorescence properties upon binding to a protein can be monitored to determine binding affinities.
Caption: Logical workflow of a protein-ligand binding assay using this compound.
Conclusion
This compound is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to the molecular environment. This guide provides a foundational understanding of its absorption and emission characteristics, along with practical protocols for their measurement. The provided data, based on closely related dansyl compounds, serves as a strong starting point for researchers. The experimental workflows and conceptual diagrams offer a clear roadmap for the characterization and application of this valuable fluorescent tool in drug development and various scientific research fields. It is recommended that researchers empirically determine the specific spectroscopic parameters for this compound under their precise experimental conditions for the most accurate results.
References
A Technical Guide to the Solubility and Stability of Dansylamidoethyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansylamidoethyl Mercaptan is a fluorescent labeling reagent utilized in various biochemical and pharmaceutical applications for the detection and quantification of sulfhydryl groups. Its efficacy and reliability are critically dependent on its solubility in appropriate solvents and its stability under experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines potential degradation pathways and offers recommendations for handling and storage to ensure the integrity of the compound.
Introduction
This compound, chemically known as 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide, is a thiol-reactive fluorescent probe. The dansyl group provides the fluorescent properties, with a maximum absorption at approximately 335 nm and a maximum emission at around 526 nm, while the mercaptan group allows for covalent attachment to sulfhydryl moieties in proteins, peptides, and other biomolecules. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in assays where precise concentration and purity are essential.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide | [1] |
| Synonyms | 2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Mercaptan, Dansyl Cysteamine | [1] |
| CAS Number | 5354-61-0 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ | [1] |
| Molecular Weight | 310.43 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Fluorescence Max. Absorbance (λ_abs) | 335 nm | [3] |
| Fluorescence Max. Emission (λ_em) | 526 nm | [3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information from suppliers indicates its solubility in several organic solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Chloroform | Soluble | Not Reported |
| Dichloromethane | Soluble | Not Reported |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Reported |
| Methanol | Slightly Soluble (with heating) | Not Reported |
| Ethyl Acetate | Slightly Soluble | Not Reported |
Note: The lack of precise solubility data necessitates experimental determination for applications requiring accurate concentrations. A standardized protocol for this determination is provided in Section 6.1.
Stability and Degradation
The stability of this compound is a critical factor for its storage and use. The presence of a thiol group makes the molecule susceptible to oxidation.
General Stability
-
Storage: For long-term storage, it is recommended to keep this compound at -20°C, protected from air and light.[2][3] For short-term use, it may be stored at room temperature, though this is not ideal.[3]
-
In Solution: The stability of mercaptans in solution is generally limited due to oxidation.[4] Solutions should be prepared fresh and used promptly.
Potential Degradation Pathway: Oxidation
The primary degradation pathway for mercaptans is oxidation, which leads to the formation of disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. This oxidation can be accelerated by exposure to air (oxygen), metal ions, and light.
Further oxidation of the disulfide is possible, potentially leading to the formation of thiosulfinates and ultimately sulfonic acids, though this typically requires stronger oxidizing conditions.
Recommended Handling
-
Weighing and Preparation: Handle the solid compound in a controlled environment, minimizing exposure to air and humidity.
-
Solvent Preparation: Use high-purity, anhydrous solvents where possible. Degassing solvents prior to use can help to remove dissolved oxygen and prolong the stability of the solution.
-
Solution Storage: If solutions must be stored, they should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
Experimental Protocols
Protocol for Quantitative Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method followed by UV-Vis spectrophotometry.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and filter it through a solvent-compatible 0.22 µm syringe filter to ensure a clear, particle-free solution.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Measure the absorbance of each dilution at the λ_max of this compound (~335 nm) using a UV-Vis spectrophotometer.
-
Determine the concentration of the saturated solution by comparing the absorbance to a standard calibration curve prepared with known concentrations of the compound in the same solvent.
-
Express the solubility in mg/mL or mol/L.
-
Protocol for Stability Assessment by HPLC
This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Aliquot the stock solution into several vials for each stress condition to be tested.
-
-
Application of Stress Conditions:
-
Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
pH: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 3, 7, and 9).
-
Light: Expose samples to controlled UV and visible light conditions as per ICH guidelines.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 335 nm and a fluorescence detector with excitation at 335 nm and emission at 526 nm.
-
Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products. The disulfide dimer would be expected to have a different retention time.
-
Application in Thiol Detection
This compound is not a component of a signaling pathway itself but is a tool to study them. It reacts with free sulfhydryl groups, which are present in cysteine residues of proteins. The modification of these cysteine residues (e.g., through oxidation or S-nitrosylation) is a key mechanism in redox signaling. By labeling the reduced thiols, this compound allows for their quantification and visualization, providing insights into the redox state of cells and tissues.
Conclusion
This compound is a valuable tool for fluorescently labeling thiols. While qualitative solubility in common organic solvents is known, quantitative data is lacking, necessitating experimental determination for precise applications. The primary stability concern is the oxidation of the thiol group to a disulfide, which can be mitigated by proper storage at low temperatures and protection from light and air. The provided experimental protocols offer a framework for researchers to systematically determine the solubility and stability of this compound, ensuring its effective and reliable use in scientific investigations.
References
An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing thiol-reactive fluorescent probes, their reaction mechanisms, and practical applications in research and drug development. Thiol-containing molecules, such as cysteine, homocysteine, and glutathione (B108866), are pivotal in a myriad of physiological and pathological processes, making their detection and quantification crucial for understanding cellular functions and disease progression.[1][2][3] Fluorescent probes offer a sensitive and powerful tool for real-time monitoring of these biomolecules in living systems.[4][5]
Core Principles and Design Strategies
Thiol-reactive fluorescent probes are designed to undergo a specific chemical reaction with the sulfhydryl group (-SH) of thiols. This reaction leads to a change in the probe's fluorescent properties, enabling the detection and quantification of the target molecule. The design of these probes typically involves three key components: a fluorophore, a thiol-reactive group, and a linker connecting the two.
The choice of fluorophore determines the spectral properties of the probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The thiol-reactive group confers specificity towards sulfhydryl groups. Common reactive moieties include maleimides, haloacetyls (e.g., iodoacetamides), and pyridyl disulfides.[6] The linker can be modulated to optimize solubility, cell permeability, and the distance between the fluorophore and the reactive group, which can influence the signaling mechanism.
Signaling mechanisms of thiol-reactive probes are primarily based on two principles:
-
"Turn-on" or "Off-on" Fluorescence: In this design, the probe is initially in a non-fluorescent or weakly fluorescent state ("off" state). Upon reaction with a thiol, a chemical transformation occurs that restores or significantly enhances the fluorescence of the fluorophore ("on" state). This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT) quenching, where the reactive group quenches the fluorophore's excitement in the "off" state, and this quenching is relieved upon reaction with the thiol.[7]
-
Ratiometric Sensing: Ratiometric probes exhibit a shift in their excitation or emission wavelength upon reacting with a thiol. By measuring the ratio of fluorescence intensities at two different wavelengths, one can obtain a quantitative measurement of the analyte concentration that is independent of probe concentration, excitation intensity, and other environmental factors.[5]
Key Thiol-Reactive Groups and Their Mechanisms
The selection of the reactive group is critical for the probe's specificity and reaction kinetics. The most commonly employed thiol-reactive functionalities are detailed below.
Maleimides
Maleimides react with thiols via a Michael addition mechanism, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, particularly at a pH range of 6.5-7.5.[8][10] The reaction involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring.[8]
Haloacetyls (Iodoacetamides)
Haloacetyl derivatives, such as iodoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction.[11] The thiolate anion acts as a nucleophile, attacking the carbon atom attached to the halogen (iodine), which serves as a good leaving group. This reaction results in the formation of a stable thioether linkage.[11]
Pyridyl Disulfides
Probes containing a pyridyl disulfide group react with thiols via a thiol-disulfide exchange reaction.[12][13] This reaction is reversible and involves the nucleophilic attack of a thiol on the disulfide bond of the probe.[14] This results in the formation of a new disulfide bond between the probe and the target thiol, and the release of a pyridine-2-thione molecule.[13]
Quantitative Data of Thiol-Reactive Fluorescent Probes
The following tables summarize the key photophysical and kinetic properties of selected commercially available and widely cited thiol-reactive fluorescent probes.
Table 1: Maleimide-Based Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Fluorescein-5-Maleimide | 494 | 518 | 0.92 | 83,000 |
| Tetramethylrhodamine-5-Maleimide | 555 | 580 | 0.21 | 92,000 |
| Alexa Fluor 488 C₅ Maleimide | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 594 C₅ Maleimide | 590 | 617 | 0.66 | 92,000 |
| ThioGlo™1 | 379 | 513 | - | - |
Table 2: Haloacetyl-Based Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 5-Iodoacetamidofluorescein (5-IAF) | 491 | 516 | 0.33 | 75,000 |
| Alexa Fluor 488 Iodoacetamide | 495 | 519 | 0.92 | 71,000 |
| Tetramethylrhodamine-5-iodoacetamide | 546 | 575 | - | 95,000 |
| Eosin-5-iodoacetamide | 524 | 545 | 0.19 | 85,000 |
Table 3: Other Thiol-Reactive Probes
| Probe Name (Reactive Group) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| N-(1-Pyrenemethyl)iodoacetamide | 342 | 377, 397 | - | 40,000 |
| Monobromobimane (mBBr) | 380 | 478 | - | 5,700 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | - | - | - | 14,150 (at 412 nm) |
Note: Quantum yields and molar extinction coefficients can vary depending on the solvent and conjugation state.
Experimental Protocols
The successful application of thiol-reactive fluorescent probes requires careful consideration of the experimental conditions. Below are generalized protocols for protein labeling and cellular imaging.
General Protocol for Protein Labeling
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[15] If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of a reducing agent like DTT or TCEP, followed by its removal.[15]
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a dry, water-miscible organic solvent such as DMSO or DMF.[8]
-
Labeling Reaction: Add the probe stock solution to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a common starting point.[8] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Quenching (Optional): To stop the reaction, add a low molecular weight thiol like β-mercaptoethanol or glutathione to consume any unreacted probe.[15]
-
Purification: Remove the unreacted probe and byproducts by gel filtration, dialysis, or spin chromatography.
General Protocol for Live Cell Imaging
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under appropriate conditions until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of the cell-permeable thiol-reactive probe in a serum-free medium or an appropriate buffer (e.g., HBSS). The final concentration of the probe typically ranges from 1 to 10 µM.
-
Incubation: Remove the culture medium from the cells, wash with buffer, and add the probe-loading solution. Incubate the cells for 15-60 minutes at 37°C.
-
Washing: Remove the probe-loading solution and wash the cells 2-3 times with fresh buffer or medium to remove any excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
Conclusion
Thiol-reactive fluorescent probes are indispensable tools in modern biological and biomedical research. Their ability to selectively label and quantify thiols in complex biological systems provides invaluable insights into cellular redox states, enzyme activity, and protein structure and function. A thorough understanding of their underlying chemical principles, reaction mechanisms, and photophysical properties, as outlined in this guide, is essential for their effective application in research and drug development. The continued development of novel probes with improved specificity, sensitivity, and photostability will undoubtedly further expand their utility in elucidating the intricate roles of thiols in health and disease.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Thiol Reactive Probes and Chemosensors" by Robert M. Strongin, Lovemore Hakuna et al. [pdxscholar.library.pdx.edu]
- 3. Thiol reactive probes and chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. An off–on fluorescent probe based on maleimide for detecting thiols and its application for bioimaging (2015) | Yongbin Zhang | 48 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
The Dansyl Fluorophore: A Versatile Tool in Biochemical Probing
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a cornerstone in fluorescence spectroscopy, continues to empower a wide array of biochemical investigations. Its derivatives are renowned for their sensitivity to the local microenvironment, exhibiting significant changes in fluorescence intensity and emission maxima in response to alterations in polarity. This solvatochromism, coupled with a large Stokes shift and high fluorescence quantum yields in non-polar environments, makes dansyl-based probes invaluable for studying molecular interactions, protein conformation, and for the sensitive detection of various analytes. This technical guide provides a comprehensive overview of the applications of dansyl-based probes in biochemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Core Applications and Quantitative Data
Dansyl-based probes have been ingeniously designed for a multitude of applications, ranging from the labeling of proteins and amino acids to the detection of metal ions, thiols, and changes in pH. The selection of a specific probe is dictated by its photophysical properties and its reactivity towards the target analyte.
Labeling of Proteins and Peptides
Dansyl chloride is a classic reagent for labeling primary and secondary amines, making it highly effective for tagging N-terminal amino acids and the ε-amino group of lysine (B10760008) residues in proteins.[1][2] This labeling is instrumental in protein sequencing, conformational analysis, and studying protein-protein interactions.[1] The fluorescence of dansylated proteins is highly sensitive to their immediate environment, providing insights into protein folding and dynamics.[1]
Table 1: Photophysical Properties of Selected Dansyl-Based Probes
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application | Reference |
| Dansyl Chloride | ~335 | ~518 | Environment-dependent | Protein/Amino Acid Labeling | [3] |
| Dansyl Cadaverine | 333 | 518 | Environment-dependent | Transglutaminase Substrate, Amine Labeling | [4] |
| Dansyl-Proline | Environment-dependent | Environment-dependent | Environment-dependent | FRET Acceptor, Binding Assays | [5] |
| DN-C (for Cysteine) | 380 | 545 | - | Cysteine Detection | [6] |
| D-GT (for Cu2+) | - | - | - | Copper Ion Detection | [7] |
| Bu-Dns (for pH) | - | 510 | - | pH Sensing (acidic) | [8] |
| Dansyl-based Hg2+ Sensor | 338 | 515 | 0.55 (free), 0.54 (complexed) | Mercury Ion Detection | [9] |
Sensing of Metal Ions
The dansyl moiety has been incorporated into a variety of chemosensors for the detection of metal ions. The interaction of the probe with a metal ion often leads to a change in fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET).
A dansyl-based probe, D-GT, has been designed for the detection of Cu2+ in aqueous solutions with a detection limit of 0.69 μM.[7] The coordination of Cu2+ with the probe results in fluorescence quenching.[7] Another probe exhibited a low detection limit of 2.91 x 10⁻⁸ M for Cu²⁺.[10] For the detection of mercury ions (Hg2+), a dansyl-based sensor demonstrated a detection limit of 2.49 x 10⁻⁷ M.[9]
Table 2: Performance of Dansyl-Based Metal Ion Sensors
| Target Ion | Probe Name | Detection Limit | Association Constant (Ka) | Signaling Mechanism | Reference |
| Cu2+ | D-GT | 0.69 μM | 6.47 x 10⁴ M⁻¹ | Fluorescence Quenching | [7] |
| Cu2+ | Sulfonamide-based probe | 2.91 x 10⁻⁸ M | - | - | [10] |
| Hg2+ | Dansyl-based sensor | 2.49 x 10⁻⁷ M | 1.15 x 10¹⁹ M⁻³ (1:3 complex) | Fluorescence Quenching | [9] |
| Fe3+ | Benzimidazole-based probe | - | - | - | [11] |
Detection of Small Molecules and pH
Dansyl-based probes have also been developed for the detection of biologically important small molecules and for sensing pH. A novel fluorescent probe, DN-C, exhibits a "turn-on" fluorescence signal in the presence of cysteine with a nearly 28-fold increase in fluorescence intensity.[6] The detection mechanism is based on a donor-excited photoinduced electron transfer (d-PeT) process.[6]
For pH sensing, a simple dansyl derivative, Bu-Dns, shows fluorescence quenching in acidic medium (pH ~4-2) and can be used to sense intracellular pH changes.[8] Another probe demonstrated a pKa of 4.98 and exhibited a 99.5% fluorescence quench when the pH dropped from 10.88 to 1.98.[12]
Signaling Pathways and Mechanisms
The diverse applications of dansyl-based probes are underpinned by several key photophysical mechanisms that modulate their fluorescence output upon interaction with a target.
Photoinduced Electron Transfer (PET)
PET is a common mechanism for "turn-on" or "turn-off" fluorescent probes. In the "off" state, the fluorescence of the dansyl fluorophore is quenched by a nearby electron-rich or electron-poor moiety. Upon binding of the analyte, a conformational change or chemical reaction disrupts the PET process, leading to a restoration of fluorescence ("turn-on").
Caption: General mechanism of a PET-based "turn-on" fluorescent probe.
For the cysteine-selective probe DN-C, the acryloyl group acts as a PET acceptor, quenching the dansyl fluorescence. The nucleophilic addition of cysteine to the acryloyl group disrupts the PET process, resulting in a "turn-on" fluorescence signal.[6]
Caption: Signaling pathway for the detection of Cysteine by the DN-C probe.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the excited-state energy of the donor is non-radiatively transferred to the acceptor. The tryptophan-dansyl pair is a classic example used to study protein conformation and ligand binding. Tryptophan, an intrinsic fluorophore in proteins, acts as the donor, and a covalently attached dansyl group serves as the acceptor.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Dansylamidoethyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dansylamidoethyl Mercaptan, a fluorescent labeling reagent. It covers its chemical identity, key properties, and applications, with a focus on its use in the detection and quantification of thiols.
Chemical Identity and Properties
This compound, a derivative of the well-known fluorescent dye Dansyl chloride, is a valuable tool in biochemical and analytical research. Its utility stems from the reactivity of the thiol group and the fluorescent nature of the dansyl moiety.
CAS Number: 5354-61-0[1]
Synonyms:
-
2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Mercaptan[2]
-
5-(Dimethylamino)-N-(2-mercaptoethyl)-1-naphthalenesulfonamide[2]
-
N-(2-Mercaptoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
-
Dansyl Cysteamine
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C14H18N2O2S2 | [2][3][4] |
| Molecular Weight | 310.44 g/mol | [3] |
| Appearance | White to Off-White Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Chloroform, Dichloromethane, DMSO | [2] |
| Fluorescence Max. Abs. | 335 nm | [2] |
| Fluorescence Max. Em. | 526 nm | [2] |
| Molar Extinction Coeff. | 4.1 x 10³ M⁻¹cm⁻¹ | [2] |
Applications in Research
This compound is primarily utilized as a fluorescent labeling reagent for the sensitive detection of molecules containing specific functional groups. Its key applications include:
-
Thiol Detection and Quantification: The mercaptan group of the reagent can participate in disulfide exchange reactions with other thiols or be used as a standard in thiol quantification assays.
-
Labeling of Amine-Containing Molecules: While the thiol group is reactive, the dansyl sulfonamide part of the molecule is a derivative of dansyl chloride, which is widely used for labeling primary and secondary amines.[5] This dual functionality allows for its potential use in complex labeling strategies.
-
High-Performance Liquid Chromatography (HPLC): Due to its strong fluorescence, this compound is an excellent derivatization agent for enhancing the detection sensitivity of analytes in HPLC analysis.
Experimental Protocol: Quantification of Thiols using HPLC
This protocol provides a general framework for the derivatization of thiol-containing samples with a fluorescent agent like a dansyl derivative, followed by HPLC analysis. This is a plausible application of this compound as a reference standard or labeling agent, based on established methods for thiol analysis.
Materials:
-
This compound
-
Sample containing thiols (e.g., protein hydrolysate, cell lysate)
-
Derivatization buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water with 0.1% trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare the thiol-containing sample in an appropriate buffer. For intracellular thiols, cell lysis and protein precipitation may be necessary.
-
Ensure the sample is free of interfering substances.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of a 1 mg/mL solution of the derivatizing agent (a maleimide (B117702) or iodoacetamide-based dansyl derivative is typically used for labeling thiols) in the derivatization buffer. Note: this compound itself would be used as a standard for comparison, not as the primary labeling agent in this context.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 20 µL of the quenching solution to stop the derivatization reaction.
-
Vortex briefly to mix.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Mobile Phase A: HPLC grade water with 0.1% TFA.
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at ~335 nm and emission at ~526 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized thiols based on their retention times.
-
Quantify the amount of each thiol by comparing the peak area to a standard curve generated using known concentrations of this compound or other thiol standards.
-
Caption: Workflow for thiol quantification by HPLC.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific cellular signaling pathways. Its utility is primarily as an analytical tool for the detection and quantification of biomolecules, rather than as a modulator of biological activity.
The logical relationship in its application is straightforward: the presence of a reactive functional group (thiol or amine) in an analyte allows for covalent labeling with the dansyl fluorophore, enabling sensitive detection through fluorescence.
Caption: Application logic of this compound.
Conclusion
This compound is a versatile fluorescent probe with established utility in the analytical sciences. Its well-defined chemical and physical properties, coupled with its reactivity, make it a valuable reagent for the sensitive detection and quantification of thiols and other biomolecules. While its direct role in modulating signaling pathways is not documented, its application as a labeling agent provides researchers with a powerful tool to study the abundance and changes in the concentration of key biological molecules.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Thiol-Reactive Dansyl Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of proteins using a thiol-reactive dansyl probe. The dansyl group is a widely utilized fluorophore known for its environmental sensitivity, meaning its fluorescence emission properties can shift based on the polarity of its local environment. This characteristic makes it a powerful tool for probing protein conformation, dynamics, and interactions. Thiol-reactive probes, such as those containing maleimide (B117702) or iodoacetamide (B48618) functional groups, specifically target the sulfhydryl (thiol) groups of cysteine residues within proteins. This specificity allows for targeted labeling, providing a method to introduce the fluorescent dansyl group at specific sites on a protein.
While "Dansylamidoethyl Mercaptan" is not a standard reagent for labeling protein thiols (as the mercaptan group on the reagent would interfere), this protocol is based on the use of a thiol-reactive dansyl derivative, such as a dansyl-maleimide, which is a common strategy for fluorescently labeling cysteine residues. The principles and steps outlined here are broadly applicable to the conjugation of various thiol-reactive fluorescent dyes to proteins.
Core Principles of Thiol-Reactive Labeling
The labeling reaction involves the formation of a stable covalent bond between the thiol-reactive group of the dansyl probe and the sulfhydryl group of a cysteine residue on the protein. The most common thiol-reactive chemistries are:
-
Maleimide Chemistry: Maleimides react with thiols to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
-
Iodoacetamide Chemistry: Iodoacetamides also react with thiols to form a stable thioether linkage. This reaction is typically performed at a pH between 7.5 and 8.5.
The choice of the specific thiol-reactive group will depend on the experimental conditions and the protein of interest.
Experimental Protocols
Materials
-
Protein of interest (with at least one accessible cysteine residue)
-
Thiol-reactive dansyl probe (e.g., Dansyl-maleimide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for proteins with oxidized cysteines
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the dansyl probe
Protocol 1: Labeling of Proteins with a Thiol-Reactive Dansyl Probe
This protocol provides a general procedure for labeling a protein with a thiol-reactive dansyl probe. The optimal conditions may vary depending on the specific protein and probe used.
1. Protein Preparation:
- Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature.
- Crucially , the reducing agent must be removed before adding the thiol-reactive probe, as it will compete for the probe. This is typically done using a desalting column or dialysis against the Reaction Buffer.
2. Probe Preparation:
- Prepare a stock solution of the thiol-reactive dansyl probe (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1]
3. Labeling Reaction:
- Add the dissolved dansyl probe to the protein solution. The molar ratio of probe to protein is a critical parameter that needs to be optimized. A starting point is a 10- to 20-fold molar excess of the probe.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The incubation time may require optimization.
4. Quenching the Reaction:
- After the incubation period, quench the reaction by adding a quenching reagent with a free thiol group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM. This will react with any excess unreacted probe.
- Incubate for an additional 30 minutes at room temperature.
5. Purification of the Labeled Protein:
- Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[1]
- The first colored band to elute will be the dansyl-labeled protein.[1]
6. Determination of the Degree of Labeling (DOL):
- The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
- Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dansyl group (approximately 330-350 nm).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dansyl probe.
Data Presentation
Table 1: Key Parameters for Protein Labeling with a Thiol-Reactive Dansyl Probe
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Probe:Protein Molar Ratio | 10:1 to 20:1 | This needs to be optimized for each protein to avoid non-specific labeling and precipitation. |
| Reaction pH | 6.5 - 7.5 (for maleimides) | The reactivity of both the cysteine thiol and the maleimide is pH-dependent. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can reduce protein degradation but may require longer incubation times. |
| Incubation Time | 2 hours to overnight | Optimization is necessary to achieve the desired degree of labeling. |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | Essential to stop the labeling reaction and prevent further modification. |
Visualization of Experimental Workflow
Caption: Workflow for labeling proteins with a thiol-reactive dansyl probe.
Signaling Pathway and Logical Relationship Visualization
As this document focuses on a biochemical labeling protocol, a signaling pathway is not directly applicable. Instead, a diagram illustrating the logical relationship of the chemical reaction is provided.
Caption: Chemical reaction scheme for thiol-reactive labeling of a protein.
References
Application Notes: Quantitative Analysis of Thiols Using a Fluorogenic Probe
Introduction
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are critical molecules in biological systems, playing essential roles in antioxidant defense, protein structure, and enzymatic catalysis. Aberrant thiol levels are associated with numerous pathological conditions, making their accurate quantification crucial for researchers, scientists, and drug development professionals. This application note details a sensitive and reliable method for the quantitative analysis of thiols using a fluorogenic probe that exhibits enhanced fluorescence upon reaction with sulfhydryl groups. While this document provides a general protocol, it uses Dansylamidoethyl Mercaptan as an exemplary thiol analyte to illustrate the assay's application.
Principle of the Assay
The assay is based on the reaction of a non-fluorescent or weakly fluorescent probe with a thiol-containing compound. This reaction, typically a Michael addition or a nucleophilic substitution, results in a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the concentration of thiols in the sample, allowing for their precise quantification when compared to a standard curve of a known thiol, such as L-cysteine.
Materials and Methods
Reagents and Materials
-
Thiol-Reactive Fluorogenic Probe: (e.g., a maleimide-based dye)
-
Thiol Standard: L-cysteine
-
Analyte: this compound
-
Assay Buffer: 100 mM Sodium Phosphate (B84403), 1 mM EDTA, pH 7.4
-
Solvent for Probe: Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM sodium phosphate buffer containing 1 mM EDTA and adjust the pH to 7.4.
-
Thiol Standard Stock Solution (10 mM): Dissolve an appropriate amount of L-cysteine in the Assay Buffer to make a 10 mM stock solution. Prepare fresh daily.
-
Analyte Stock Solution (10 mM): Dissolve this compound in Assay Buffer to create a 10 mM stock solution.
-
Fluorogenic Probe Stock Solution (10 mM): Dissolve the thiol-reactive fluorogenic probe in anhydrous DMSO to make a 10 mM stock solution. Store protected from light.
-
Working Probe Solution (100 µM): Dilute the 10 mM probe stock solution 1:100 in Assay Buffer immediately before use.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the 10 mM L-cysteine stock solution in Assay Buffer to obtain standards with final concentrations ranging from 0 µM to 100 µM.
-
-
Sample Preparation:
-
Dilute the this compound stock solution and any unknown samples in Assay Buffer to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into the wells of a 96-well black microplate.
-
Add 50 µL of the 100 µM working probe solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe.
-
Data Presentation
The following tables summarize the quantitative data obtained from a representative experiment.
Table 1: L-cysteine Standard Curve Data
| L-cysteine Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 | 52 | 5 |
| 10 | 558 | 25 |
| 20 | 1045 | 48 |
| 40 | 2012 | 95 |
| 60 | 2988 | 140 |
| 80 | 3950 | 185 |
| 100 | 4915 | 230 |
Table 2: Quantification of this compound
| Sample | Average Fluorescence Intensity (RFU) | Calculated Concentration (µM) |
| This compound (Dilution 1) | 2505 | 50.8 |
| This compound (Dilution 2) | 1255 | 25.4 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical principle of the assay.
Caption: Experimental workflow for thiol quantification.
Caption: Principle of the fluorogenic thiol assay.
Application Note: Separation of Dansylamidoethyl Mercaptan-Labeled Peptides by Reverse-Phase HPLC
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and pharmaceutical research, enabling sensitive detection and quantification. Dansylamidoethyl mercaptan is a thiol-reactive fluorescent probe that selectively labels cysteine-containing peptides. This application note describes a robust method for the separation of these labeled peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology presented here is designed for researchers, scientists, and drug development professionals requiring a reliable and high-resolution separation of fluorescently tagged peptide fragments.
Reverse-phase HPLC is a powerful technique for separating peptides based on their hydrophobicity.[1][2] The addition of the dansyl group increases the hydrophobicity of the peptide, which aids in chromatographic retention and separation. The method described below provides a general framework that can be optimized for specific peptide sequences and complexities of the sample matrix.
Experimental Workflow
The overall experimental process involves the labeling of cysteine-containing peptides with this compound, followed by purification and separation of the labeled peptides using RP-HPLC, and finally, detection using a fluorescence detector.
Protocols
1. Peptide Labeling with this compound
This protocol outlines the steps for labeling cysteine residues in peptides with this compound.
Materials:
-
Peptide sample containing free cysteine residues
-
This compound
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Milli-Q water
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in DMF. Note: This solution should be prepared fresh.
-
Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., 2-Mercaptoethanol) to the reaction mixture to consume any unreacted this compound. Incubate for an additional 30 minutes at room temperature.
-
Sample Storage: The labeled peptide solution is now ready for HPLC analysis. If not used immediately, store at -20°C.
2. RP-HPLC Separation of Labeled Peptides
This protocol describes the chromatographic conditions for separating the this compound-labeled peptides.
Instrumentation and Columns:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).[1]
Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection (Fluorescence) | Excitation: ~340 nm, Emission: ~520 nm |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of two different this compound-labeled peptides, "Peptide A" and "Peptide B", under the conditions described above.
Table 2: Quantitative HPLC Data for Labeled Peptides
| Labeled Peptide | Retention Time (min) | Peak Area (Arbitrary Units) | Peak Asymmetry (USP) |
| Peptide A | 22.5 | 1.2 x 106 | 1.1 |
| Peptide B | 28.1 | 9.8 x 105 | 1.2 |
Logical Relationship Diagram
The separation of peptides in reverse-phase HPLC is governed by the principle of hydrophobic interaction. The logical relationship between peptide properties, labeling, and chromatographic behavior is illustrated below.
Conclusion
This application note provides a detailed protocol for the labeling of cysteine-containing peptides with this compound and their subsequent separation by reverse-phase HPLC. The described method offers high resolution and sensitive detection, making it a valuable tool for peptide analysis in various research and development settings. The provided protocols and chromatographic conditions can be used as a starting point and further optimized to suit the specific needs of the user and the unique properties of the peptides being analyzed.
References
Application Notes: Analysis of Amino Acids via Derivatization with Dansyl Chloride
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Due to their polar nature and lack of a strong chromophore, direct analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to overcome these limitations. Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is a robust and sensitive method for the analysis of primary and secondary amino acids. The dansyl group introduces a hydrophobic moiety, improving chromatographic retention on RP-columns, and a highly fluorescent tag, enabling sensitive detection.[1][2]
Principle of the Method
Dansyl chloride reacts with the primary and secondary amine groups of amino acids in an alkaline environment to form stable, fluorescent sulfonamide adducts.[2] This reaction, known as dansylation, significantly enhances the detectability of amino acids. The resulting dansylated amino acids can be separated by RP-HPLC and quantified using fluorescence or UV detectors, or more specifically and sensitively by liquid chromatography-mass spectrometry (LC-MS).[1][3][4]
dot
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of amino acids derivatized with Dansyl chloride, followed by HPLC or LC-MS analysis.
Table 1: HPLC-UV/Fluorescence Detection of Dansylated Amino Acids
| Amino Acid | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Aspartic Acid | 8.5 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Glutamic Acid | 9.2 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Serine | 10.1 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Glycine | 11.5 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Alanine | 13.2 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Proline | 15.8 | > 0.99 | 20-100 fmol | 100-500 fmol |
| Valine | 17.4 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Leucine | 19.1 | > 0.99 | 10-50 fmol | 50-200 fmol |
| Phenylalanine | 21.3 | > 0.99 | 10-50 fmol | 50-200 fmol |
Note: Values are representative and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: LC-MS Parameters for Selected Dansylated Amino Acids
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Alanine | 323.1 | 170.1 | 15 |
| Dansyl-Valine | 351.1 | 170.1 | 18 |
| Dansyl-Leucine | 365.2 | 170.1 | 18 |
| Dansyl-Proline | 349.1 | 170.1 | 20 |
| Dansyl-Phenylalanine | 399.1 | 170.1 | 22 |
Note: These parameters are for positive ion mode electrospray ionization (ESI) and will vary based on the mass spectrometer used.
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards and Samples
Materials:
-
Amino acid standard mix (e.g., 1 mM in 0.1 N HCl)
-
Biological sample (e.g., plasma, cell culture media)
-
Dansyl chloride solution (10 mg/mL in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.0)
-
Formic acid or Acetic acid (for reaction quenching)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For biological samples, deproteinization is necessary. Add 3 volumes of cold acetonitrile or methanol (B129727) to 1 volume of the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of sodium bicarbonate buffer.
-
-
Derivatization Reaction:
-
To 50 µL of the reconstituted sample or amino acid standard in a microcentrifuge tube, add 100 µL of the Dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.[2]
-
After incubation, cool the tubes to room temperature.
-
-
Reaction Quenching:
-
To quench the reaction and remove excess Dansyl chloride, add 10 µL of 10% formic acid or acetic acid.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
dot
Protocol 2: HPLC-UV/Fluorescence Analysis of Dansylated Amino Acids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector (set at 254 nm or 340 nm)
-
Fluorescence detector (Excitation: 340 nm, Emission: 530 nm)
Reagents:
-
Mobile Phase A: 25 mM Sodium Acetate buffer (pH 6.5) with 5% Acetonitrile
-
Mobile Phase B: 100% Acetonitrile
Procedure:
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 30°C
-
-
Gradient Elution:
-
A typical gradient would be:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-30 min: 50% to 90% B (linear gradient)
-
30-35 min: Hold at 90% B (column wash)
-
35-40 min: 90% to 10% B (return to initial conditions)
-
40-50 min: Hold at 10% B (equilibration)
-
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of the amino acid standards.
-
Quantify the amino acids by integrating the peak areas and comparing them to a standard curve generated from the analysis of known concentrations of the amino acid standards.
-
dot
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
Application of Dansylamidoethyl Mercaptan in fluorescence microscopy.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dansylamidoethyl mercaptan, also known as dansyl cysteamine, is a fluorescent compound that possesses properties making it a potential candidate for use as a fluorescent probe in microscopy. The molecule incorporates a dansyl (5-(dimethylamino)naphthalene-1-sulfonamido) group, which is a well-established fluorophore, and a terminal mercaptan (thiol) group (-SH), which can serve as a reactive handle for targeting specific cellular components.
While specific and detailed application protocols for this compound in fluorescence microscopy are not extensively documented in publicly available research literature, its chemical structure suggests potential applications in detecting and imaging biological molecules and processes where the thiol group can react.
Principle of Detection:
The primary utility of this compound as a fluorescent probe would likely revolve around the reactivity of its thiol group. This group can participate in several types of reactions within a cellular context:
-
Thiol-Disulfide Exchange: The mercaptan group can react with disulfide bonds present in proteins, leading to the formation of a mixed disulfide and labeling the protein with the dansyl fluorophore.
-
Michael Addition: The thiol can act as a nucleophile and react with α,β-unsaturated carbonyls present in some endogenous molecules or introduced as part of a specific labeling strategy.
-
Reaction with Reactive Species: The thiol group may be sensitive to certain reactive oxygen species (ROS) or reactive nitrogen species (RNS), leading to a change in the fluorescence properties of the dansyl group. This could potentially be used to monitor oxidative or nitrosative stress.
-
Metal Ion Chelation: The thiol group, in conjunction with other atoms in the molecule, might chelate specific metal ions, leading to a change in fluorescence.
Upon reaction or binding to a target, the local environment of the dansyl fluorophore changes, which can result in a detectable change in its fluorescence intensity, lifetime, or emission spectrum. This "turn-on" or ratiometric response is a desirable feature for a fluorescent probe.
Potential Applications:
-
Labeling of Cysteine-Rich Proteins: Targeting and imaging proteins with accessible cysteine residues on the cell surface or within specific cellular compartments.
-
Detection of Oxidative Stress: Monitoring changes in the cellular redox environment.
-
Probing Drug-Target Interactions: If a drug molecule is designed to react with thiols, this probe could be used to visualize its sites of action.
Quantitative Data
Due to the limited specific literature on its application in microscopy, a comprehensive table of quantitative data is not available. However, a key photophysical property has been reported:
| Property | Value | Reference |
| Quantum Yield | 0.92 | [1] |
Note: The excitation and emission maxima of dansyl-based probes are typically in the range of 330-360 nm and 500-550 nm, respectively. The exact wavelengths can be influenced by the solvent polarity and the local environment of the probe.
Experimental Protocols
The following are generalized protocols for the use of a thiol-reactive fluorescent probe like this compound for live cell imaging. These protocols are based on standard methodologies for fluorescence microscopy and should be optimized for the specific cell type and experimental question.
Protocol 1: General Live Cell Staining
Objective: To label live cells with this compound to visualize potential targets.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Wash the cells twice with warm PBS or live cell imaging medium.
-
Prepare a working solution of this compound by diluting the stock solution in warm live cell imaging medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined experimentally.
-
Remove the wash buffer and add the staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm live cell imaging medium to remove unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength around 340 nm and collect emission around 520 nm. Adjust the filter set based on the specific spectral properties of the probe in the cellular environment.
-
Protocol 2: Detection of Induced Thiol-Reactive Species
Objective: To use this compound to detect an increase in thiol-reactive species following stimulation.
Materials:
-
Same as Protocol 1.
-
Inducing agent (e.g., a drug, an oxidizing agent like H₂O₂, or a source of reactive nitrogen species).
Procedure:
-
Preparation and Staining:
-
Follow steps 1-3 from Protocol 1 to prepare and stain the cells.
-
-
Induction:
-
After the initial incubation with the probe, you can either:
-
Co-incubation: Add the inducing agent directly to the staining solution for a specific period.
-
Post-staining induction: Wash out the probe as in step 4 of Protocol 1, and then add the inducing agent in fresh imaging medium.
-
-
The concentration and incubation time for the inducing agent should be optimized based on the experimental design.
-
-
Washing:
-
If the inducing agent was added separately, wash the cells two to three times with warm live cell imaging medium.
-
-
Imaging:
-
Acquire images at different time points after induction to monitor changes in fluorescence intensity or localization.
-
Include appropriate controls (e.g., unstained cells, stained but unstimulated cells).
-
Visualizations
Below are diagrams illustrating the potential workflow and mechanism of action for this compound.
References
Quantifying Cysteine Residues in Proteins Using Dansylaziridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of cysteine residues in proteins is crucial for understanding protein structure, function, and regulation. Cysteine's unique thiol group is involved in disulfide bond formation, metal coordination, and is a target for various post-translational modifications. Dansylaziridine is a fluorescent probe that selectively reacts with the sulfhydryl group of cysteine residues, providing a sensitive method for their quantification. This document provides detailed application notes and protocols for the use of Dansylaziridine in quantifying cysteine residues in proteins.
Dansylaziridine contains a dansyl fluorophore, which is environmentally sensitive. This means its fluorescence properties, such as emission maximum and quantum yield, can change depending on the polarity of its local environment. This feature can provide additional information about the conformation of the protein near the labeled cysteine residue.[1][2]
Principle of the Method
The quantification of cysteine residues using Dansylaziridine is based on the covalent reaction between the aziridine (B145994) group of the probe and the thiol group of a cysteine residue, forming a stable thioether bond. The protein is first labeled with Dansylaziridine, and any excess, unreacted probe is removed. The amount of incorporated Dansylaziridine, which is stoichiometric to the number of accessible cysteine residues, is then determined by measuring the absorbance of the dansyl group at approximately 340 nm or by fluorescence spectroscopy.
Data Presentation
Table 1: Spectroscopic Properties of Dansyl Conjugates
| Property | Value | Compound | Solvent |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | Dansyl group | Dioxane |
| Absorption Maximum (λ_abs_) | ~330 - 340 nm | Dansyl conjugates | Varies with polarity |
| Emission Maximum (λ_em_) | 520 - 580 nm | General Dansyl Conjugates | Varies with polarity |
| Fluorescence Lifetime (τ) | 10 - 20 ns | Dansyl Protein Conjugates | Aqueous Buffer |
Note: The exact spectroscopic properties of the Dansylaziridine-cysteine adduct may vary depending on the local protein environment. The values presented here are approximations based on data for similar dansyl compounds.[3]
Experimental Protocols
Protocol 1: Labeling of Proteins with Dansylaziridine
This protocol outlines the general procedure for labeling a protein of interest with Dansylaziridine.
Materials:
-
Protein of interest (purified)
-
Dansylaziridine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT) (optional)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, pre-treat the protein with a reducing agent like DTT. Subsequently, the DTT must be removed by dialysis or size-exclusion chromatography before adding Dansylaziridine.[4]
-
-
Dansylaziridine Stock Solution:
-
Prepare a 10-20 mM stock solution of Dansylaziridine in anhydrous DMF or acetonitrile (B52724) immediately before use. Protect the solution from light.[4]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Dansylaziridine stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.[4]
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C in the dark.[4]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration that is in large excess over the initial Dansylaziridine concentration.[4]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted Dansylaziridine and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[3]
-
Collect the protein-containing fractions. These can be identified by their absorbance at 280 nm and the characteristic yellow color of the dansyl group.[3]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of Dansylaziridine molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[5][6]
Materials:
-
Labeled and purified protein solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dansyl group, which is approximately 340 nm (A₃₄₀).
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the Beer-Lambert law: Protein Concentration (M) = (A₂₈₀ - (A₃₄₀ × CF)) / ε_protein where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₃₄₀ is the absorbance at ~340 nm.
-
CF is the correction factor for the absorbance of the dansyl group at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
The concentration of the bound dye can be calculated as: Dye Concentration (M) = A₃₄₀ / ε_dye where:
-
A₃₄₀ is the absorbance at ~340 nm.
-
ε_dye is the molar extinction coefficient of the dansyl group (~4300 M⁻¹cm⁻¹).[4]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for quantifying cysteine residues.
Caption: Reaction of Dansylaziridine with a cysteine residue.
References
Application Notes and Protocols: Dansylamidoethyl Mercaptan for N-terminal Amino Acid Sequencing
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal amino acid sequencing is a fundamental technique in protein analysis, providing crucial information about protein identity, structure, and function. A well-established method for determining the N-terminal amino acid is the Dansyl method, which utilizes the fluorescent properties of the dansyl group for sensitive detection. This document provides a detailed overview of the conventional Dansyl method and explores the potential, albeit not conventionally documented, application of Dansylamidoethyl Mercaptan in this context.
While extensive research has been conducted on the use of Dansyl chloride for N-terminal sequencing, the direct application of this compound for this purpose is not well-documented in scientific literature. The presence of a mercaptan (thiol) group in this compound suggests a primary reactivity towards sulfhydryl groups, such as those in cysteine residues, rather than the α-amino group of the N-terminus.
This document will first detail the established protocol for the Dansyl chloride method and then, based on the chemical properties of this compound, propose a hypothetical protocol for its use in the specific case of proteins or peptides with an N-terminal cysteine residue.
The Conventional Dansyl Method for N-terminal Sequencing
The standard Dansyl method employs Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) to label the primary amino group of the N-terminal amino acid of a protein or peptide.[1] The resulting Dansyl-peptide is then hydrolyzed, and the fluorescent Dansyl-amino acid is identified, typically by chromatography.
Experimental Protocol: N-terminal Sequencing using Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific proteins or peptides.
Materials:
-
Protein or peptide sample
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Solvents for chromatography (e.g., for thin-layer chromatography or HPLC)
-
Standard Dansyl-amino acids
Procedure:
-
Labeling of the N-terminal Amino Acid:
-
Dissolve the protein or peptide sample in sodium bicarbonate buffer.
-
Add an excess of Dansyl chloride solution.
-
Incubate the mixture in the dark at 37°C for 1-2 hours. The reaction involves the nucleophilic attack of the N-terminal amino group on the sulfonyl chloride of the Dansyl chloride.
-
-
Hydrolysis of the Dansyl-Peptide:
-
After the reaction, evaporate the acetone.
-
Add 6 M HCl to the dried sample.
-
Hydrolyze the Dansyl-peptide at 105°C for 12-24 hours in a sealed, evacuated tube. This cleaves all peptide bonds. The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis.[1]
-
-
Identification of the Dansyl-Amino Acid:
-
After hydrolysis, dry the sample to remove the HCl.
-
Redissolve the sample in a small volume of a suitable solvent.
-
Identify the fluorescent Dansyl-amino acid by comparing its chromatographic behavior to that of standard Dansyl-amino acids. This is typically done using thin-layer chromatography (TLC) on polyamide plates or by high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Visualization of the Dansyl Chloride Method Workflow
References
Application Notes and Protocols for Dansylamidoethyl Mercaptan as a Staining Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dansylamidoethyl Mercaptan as a fluorescent staining reagent for the detection and visualization of cellular thiols. The protocols outlined below are intended for research purposes and should be adapted and optimized for specific cell types and experimental conditions.
Introduction
This compound is a fluorescent probe used for the detection of sulfhydryl (thiol) groups in biological systems. Its mechanism of action is based on the reaction of the mercaptan group with cellular thiols, such as glutathione (B108866) and cysteine residues in proteins. The dansyl fluorophore allows for visualization of these interactions using fluorescence microscopy. This reagent is a valuable tool for studying cellular redox states, protein modifications, and the role of thiols in various physiological and pathological processes.
Product Information
| Property | Value |
| Chemical Name | 5-(Dimethylamino)-N-(2-mercaptoethyl)naphthalene-1-sulfonamide |
| Synonyms | Dansyl Cysteamine |
| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |
| Molecular Weight | 310.44 g/mol |
| CAS Number | 5354-61-0 |
| Excitation Maximum (λex) | ~335 nm |
| Emission Maximum (λem) | ~526 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane |
Staining Principle
The staining mechanism of this compound relies on the high reactivity of its terminal thiol (-SH) group. This group can participate in thiol-disulfide exchange reactions with accessible cysteine residues in proteins or form mixed disulfides with low molecular weight thiols like glutathione. This covalent interaction effectively labels thiol-containing molecules within the cell, allowing for their fluorescent detection.
Caption: Staining mechanism of this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound to stain both live and fixed cells. Optimization may be required for specific applications.
Reagent Preparation
Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature.
-
Dissolve the required amount of the reagent in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Working Solution (10-100 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, or cell culture medium without serum) to the desired working concentration.
-
The optimal working concentration should be determined empirically for each cell type and experimental condition but typically ranges from 10 µM to 100 µM.
Live Cell Staining Protocol
This protocol is intended for the visualization of thiols in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
-
This compound working solution.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or serum-free culture medium.
-
Fluorescence microscope with appropriate filters for DAPI/UV excitation.
Procedure:
-
Grow cells to the desired confluency.
-
Remove the culture medium and wash the cells twice with warm HBSS or serum-free medium.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
Remove the staining solution and wash the cells two to three times with warm HBSS or serum-free medium.
-
Add fresh, warm imaging medium (e.g., HBSS or phenol (B47542) red-free medium) to the cells.
-
Proceed with immediate imaging using a fluorescence microscope.
Caption: Workflow for live cell staining.
Fixed Cell Staining Protocol
This protocol is for staining thiols in fixed cells. Fixation can alter protein conformation and thiol accessibility.
Materials:
-
Cells cultured on coverslips or chamber slides.
-
This compound working solution.
-
Phosphate-Buffered Saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium.
Procedure:
-
Grow cells to the desired confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow for staining of intracellular thiols. Wash three times with PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Caption: Workflow for fixed cell staining.
Imaging and Data Analysis
-
Microscopy: Use a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set) capable of exciting the dansyl fluorophore at ~335 nm and detecting the emission at ~526 nm.
-
Controls: To ensure specificity, include appropriate controls in your experiment:
-
Unstained cells: To assess background autofluorescence.
-
N-ethylmaleimide (NEM) pre-treatment: Pre-incubate cells with NEM, a thiol-blocking agent, before staining with this compound. This should significantly reduce the fluorescence signal, confirming that the staining is thiol-specific.
-
-
Quantitative Analysis: Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Measure the mean fluorescence intensity per cell or in specific regions of interest to obtain quantitative data.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Reagent degradation | Use fresh stock solution; store properly. |
| Low thiol content in cells | Use positive control cells with known high thiol levels. | |
| Incorrect filter set | Ensure the microscope is equipped with the appropriate filters. | |
| High background | Incomplete washing | Increase the number and duration of washing steps. |
| Non-specific binding | Decrease the working concentration of the staining reagent. | |
| Autofluorescence | Image unstained cells to determine the level of autofluorescence and subtract it from the stained samples. | |
| Phototoxicity (live cells) | Excessive light exposure | Minimize exposure time and use the lowest possible excitation intensity. |
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the reagent.
-
Handle DMSO with care as it can facilitate the entry of substances into the skin.
-
Dispose of the reagent and any contaminated materials in accordance with local regulations.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental systems.
Detecting Protein Conformational Changes with Dansylamidoethyl Mercaptan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic nature of proteins is paramount in deciphering their function, regulation, and involvement in disease. Conformational changes, ranging from subtle rearrangements to large-scale domain movements, are often intrinsically linked to biological activity. Dansylamidoethyl Mercaptan (DAEM) is a fluorescent probe that can be employed to monitor these structural transitions in real-time. This molecule contains a dansyl group, a well-established environmentally sensitive fluorophore, and a terminal mercaptan group, which allows for covalent attachment to proteins, typically at cysteine residues.
The fluorescence of the dansyl group is highly dependent on the polarity of its local environment.[1][2] When a DAEM-labeled protein undergoes a conformational change, the environment surrounding the dansyl probe may be altered. For instance, a change could expose the probe to the aqueous solvent or bury it within a hydrophobic pocket of the protein. This change in the local environment leads to a corresponding change in the fluorescence properties of the dansyl group, such as a shift in the emission maximum or a change in fluorescence intensity.[1][2] By monitoring these fluorescence changes, researchers can infer information about the protein's conformational state and dynamics.
Principle of Detection
The core principle behind using DAEM to detect protein conformational changes lies in the solvatochromic properties of the dansyl fluorophore.
-
Hydrophobic Environment: When the dansyl group is in a nonpolar, hydrophobic environment (e.g., buried within a protein core), its fluorescence quantum yield is high, and its emission maximum is blue-shifted (shorter wavelength).
-
Polar Environment: Conversely, when the dansyl group is exposed to a polar, aqueous environment, its fluorescence quantum yield decreases, and its emission maximum is red-shifted (longer wavelength).
Therefore, a conformational change that alters the exposure of the DAEM label to the solvent will result in a measurable change in the fluorescence signal. This allows for the real-time tracking of protein dynamics in response to various stimuli, such as ligand binding, temperature changes, or post-translational modifications.
Applications in Research and Drug Development
The ability to monitor protein conformational changes has significant implications for various fields:
-
Elucidating Enzyme Mechanisms: Studying the conformational dynamics of enzymes during catalysis.
-
Receptor-Ligand Interactions: Characterizing the binding of drugs, hormones, or other signaling molecules to their receptors.
-
Protein Folding and Stability: Investigating the folding pathways and stability of proteins.
-
Drug Screening: Developing high-throughput screening assays to identify compounds that induce specific conformational changes in a target protein.
-
Allosteric Regulation: Probing the long-range effects of ligand binding at allosteric sites.
Experimental Protocols
The following protocols provide a general framework for labeling proteins with DAEM and measuring conformational changes. Optimization will be required for each specific protein and experimental system.
Protocol 1: Protein Labeling with this compound
This protocol details the steps for covalently attaching DAEM to a protein via a disulfide bond with a cysteine residue.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound (DAEM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains intramolecular disulfide bonds that need to be reduced to free up a cysteine for labeling, add a 10-fold molar excess of DTT and incubate for 1 hour at room temperature.
-
Crucially, remove the excess DTT by dialysis against the reaction buffer or by using a desalting column, as it will compete with the protein's cysteines for reaction with DAEM. TCEP can often be used as an alternative reducing agent and may not require removal before labeling with certain chemistries, but for disulfide exchange, removal is still recommended.
-
-
DAEM Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DAEM in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DAEM stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by taking aliquots over time and measuring the fluorescence.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration of 10 mM. This will react with any unreacted DAEM. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the DAEM-labeled protein from unreacted DAEM and the quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
Collect the protein-containing fractions. The labeled protein can often be identified by its yellow color and fluorescence.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (around 330-350 nm).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and DAEM.
-
Protocol 2: Monitoring Protein Conformational Changes using Fluorescence Spectroscopy
This protocol describes how to use the DAEM-labeled protein to detect conformational changes.
Materials:
-
DAEM-labeled protein
-
Assay Buffer (compatible with the protein and any ligands/stimuli)
-
Ligand, denaturant, or other stimulus of interest
-
Fluorometer with temperature control
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the dansyl group (typically around 340 nm).
-
Set the emission wavelength scan range to capture the entire fluorescence spectrum of the dansyl group (e.g., 400 nm to 600 nm).
-
-
Baseline Measurement:
-
Dilute the DAEM-labeled protein to a suitable concentration in the assay buffer in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Record the fluorescence emission spectrum of the labeled protein in the absence of any stimulus. This will serve as the baseline.
-
-
Inducing Conformational Change:
-
Introduce the stimulus to the cuvette. This could be the addition of a ligand, a change in temperature, a change in pH, or the addition of a denaturant.
-
Allow the system to equilibrate.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the DAEM-labeled protein after the addition of the stimulus.
-
Compare the spectrum to the baseline measurement. Analyze for changes in fluorescence intensity and/or a shift in the emission maximum wavelength.
-
-
Data Analysis:
-
A blue shift in the emission maximum and/or an increase in fluorescence intensity suggests the dansyl probe has moved to a more hydrophobic environment.
-
A red shift in the emission maximum and/or a decrease in fluorescence intensity suggests the probe has moved to a more polar environment.
-
For quantitative analysis, such as determining binding affinities, perform a titration experiment by adding increasing concentrations of the ligand and monitoring the fluorescence change at a fixed wavelength.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Spectroscopic Properties of DAEM-Labeled Protein X
| Condition | Emission Maximum (nm) | Relative Fluorescence Intensity (a.u.) |
| Native Protein | 520 | 100 |
| + Ligand A | 495 | 150 |
| + Ligand B | 525 | 90 |
| Denatured | 540 | 75 |
Visualizations
Experimental Workflow for DAEM Labeling and Conformational Change Detection
References
Application Notes and Protocols for Mass Spectrometry of Dansylamidoethyl Mercaptan-Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and specific detection of thiols, such as cysteine-containing peptides and the antioxidant glutathione, is critical in numerous areas of biological research and drug development. Chemical derivatization of thiols with a labeling reagent that enhances ionization efficiency and provides a unique mass signature is a common strategy for improving their detection by mass spectrometry (MS). Dansylamidoethyl mercaptan is a thiol-reactive labeling reagent that incorporates the highly fluorescent and readily ionizable dansyl group, facilitating sensitive detection by both fluorescence and mass spectrometry.
This document provides detailed application notes and representative protocols for the sample preparation of biological thiols using this compound for subsequent liquid chromatography-mass spectrometry (LC-MS) analysis.
Principle of the Method
This compound possesses a reactive thiol group that can form a disulfide bond with free thiols in a sample under mild oxidizing conditions or through disulfide exchange. Alternatively, the ethylamine (B1201723) backbone can be modified to carry a more conventional thiol-reactive group like a maleimide (B117702) or iodoacetamide. For the purpose of these notes, we will focus on the disulfide exchange mechanism. The derivatization reaction attaches the dansyl moiety to the target thiol-containing molecules. The dansyl group's hydrophobicity aids in reversed-phase liquid chromatography (RPLC) retention and separation, while its tertiary amine facilitates efficient ionization by electrospray ionization (ESI), significantly enhancing the signal intensity in the mass spectrometer.
Data Presentation
The following table summarizes representative quantitative data that could be obtained in an experiment using a dansyl-based thiol-labeling strategy. Please note that this data is illustrative and actual results will vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) | Linear Dynamic Range | Recovery (%) |
| Glutathione (GSH) | 50 | 150 | 0.1 - 50 pmol | 92 ± 5 |
| Cysteine (Cys) | 80 | 240 | 0.2 - 75 pmol | 88 ± 7 |
| N-acetylcysteine (NAC) | 65 | 195 | 0.15 - 60 pmol | 95 ± 4 |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific applications.
Materials and Reagents
-
This compound
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
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Formic acid (LC-MS grade)
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Tris(2-carboxyethyl)phosphine (TCEP)
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Ammonium (B1175870) bicarbonate
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Standard thiol-containing compounds (e.g., Glutathione, Cysteine)
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Biological sample (e.g., cell lysate, plasma)
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Microcentrifuge tubes
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Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., Q-TOF, Triple Quadrupole, or Orbitrap)
Protocol 1: Labeling of Standard Thiol Compounds
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare 1 mM stock solutions of standard thiols (e.g., Glutathione, Cysteine) in 50 mM ammonium bicarbonate buffer, pH 8.0.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 1 mM thiol standard with 50 µL of 50 mM ammonium bicarbonate buffer.
-
Add 20 µL of the 10 mM this compound stock solution.
-
Vortex the mixture gently and incubate at 37°C for 1 hour in the dark.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
To quench the reaction, add 5 µL of 100 mM TCEP to reduce any remaining unreacted this compound.
-
Vortex and incubate for an additional 10 minutes at room temperature.
-
Add 815 µL of 0.1% formic acid in water to dilute the sample.
-
The sample is now ready for LC-MS analysis.
-
Protocol 2: Labeling of Thiols in a Biological Sample (e.g., Cell Lysate)
-
Sample Preparation:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer without reducing agents).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds (Optional):
-
If total thiol content is to be measured, reduce existing disulfide bonds. To 100 µg of protein lysate, add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Derivatization Reaction:
-
Add this compound stock solution to the lysate to a final concentration of 2 mM.
-
Vortex gently and incubate at 37°C for 1 hour in the dark.
-
-
Protein Precipitation and Sample Cleanup:
-
Add four volumes of ice-cold acetone (B3395972) to the labeled lysate to precipitate proteins.
-
Incubate at -20°C for 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the labeled small molecules to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried sample in 100 µL of 0.1% formic acid in 10% acetonitrile/water.
-
The sample is now ready for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound labeling of biological samples.
Caption: Logical relationship of thiol labeling and MS detection.
Troubleshooting & Optimization
How to improve the labeling efficiency of Dansylamidoethyl Mercaptan.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the labeling efficiency of Dansylamidoethyl Mercaptan (DAEM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAEM) and how does it work?
This compound (DAEM) is a fluorescent probe used to label proteins and other molecules. It contains a thiol-reactive group that specifically reacts with cysteine residues on a protein, forming a stable thioether bond. The dansyl group is a fluorophore that allows for the detection and quantification of the labeled protein. The fluorescence of the dansyl group is often sensitive to the local environment, which can provide insights into protein conformation.
Q2: What are the optimal storage and handling conditions for DAEM?
For long-term storage, DAEM should be stored at -20°C, protected from light and moisture. For short-term use, it can be stored at room temperature. Before use, it is recommended to centrifuge the vial to ensure all the powder is at the bottom.
Q3: What are the excitation and emission wavelengths for DAEM?
The approximate excitation and emission maxima for this compound are 335 nm and 526 nm, respectively.[1]
Experimental Protocols
Detailed Protocol for Labeling Proteins with DAEM
This protocol provides a general guideline for labeling proteins with DAEM. Optimal conditions may vary depending on the specific protein and experimental goals, so optimization is recommended.
Materials:
-
This compound (DAEM)
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Protein of interest with at least one cysteine residue
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Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
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Quenching reagent: L-cysteine or β-mercaptoethanol
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Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
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Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP.
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If using DTT, it must be removed by dialysis or a desalting column before adding DAEM, as it will compete for the labeling reagent. TCEP generally does not need to be removed.
-
-
DAEM Stock Solution Preparation:
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Prepare a 10 mM stock solution of DAEM in anhydrous DMF or DMSO.
-
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Labeling Reaction:
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Add a 10- to 20-fold molar excess of the DAEM stock solution to the protein solution.[2] This ratio may need to be optimized.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
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Quenching the Reaction:
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To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted DAEM.
-
-
Purification of the Labeled Protein:
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Remove the excess DAEM and quenching reagent by passing the reaction mixture through a gel filtration column.
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Collect the protein-containing fractions.
-
-
Determination of Degree of Labeling (DOL):
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The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.
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Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of DAEM (~335 nm).
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The DOL can be calculated using the following formula:
Where:
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A_dye is the absorbance at the excitation maximum of DAEM.
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A_protein is the absorbance at 280 nm.
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ε_protein is the molar extinction coefficient of the protein at 280 nm.
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ε_dye is the molar extinction coefficient of DAEM at its excitation maximum.
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CF is the correction factor (A280 of the dye / A_max of the dye).
-
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH. The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form for the reaction to occur efficiently. The pKa of the cysteine thiol is typically around 8.5. | Increase the pH of the reaction buffer to 7.5-8.5. Avoid pH values above 9.0 to minimize off-target reactions. |
| Insufficient molar excess of DAEM. | Increase the molar ratio of DAEM to protein. A 10- to 20-fold molar excess is a good starting point, but this can be increased to 50-fold or higher if needed.[2] | |
| Cysteine residues are not accessible (e.g., involved in disulfide bonds or buried within the protein structure). | Reduce disulfide bonds with DTT or TCEP prior to labeling. Consider using a denaturing agent to unfold the protein and expose buried cysteines, if compatible with your experimental goals. | |
| DAEM has degraded. | Use a fresh stock solution of DAEM. Store the stock solution at -20°C and protect it from light. | |
| High Background/Non-specific Labeling | Reaction pH is too high. At higher pH, other nucleophilic amino acid residues like lysine (B10760008) can react with the labeling reagent. | Lower the pH of the reaction buffer to 7.0-7.5. |
| Molar excess of DAEM is too high. | Reduce the molar ratio of DAEM to protein. | |
| Incomplete removal of unreacted DAEM. | Ensure thorough purification of the labeled protein using gel filtration or dialysis. | |
| Protein Precipitation | High concentration of organic solvent from the DAEM stock solution. | Keep the volume of the DAEM stock solution added to the protein solution to a minimum (ideally less than 10% of the total reaction volume). |
| The labeling process has altered the protein's solubility. | Perform the labeling reaction at a lower protein concentration. Consider adding stabilizing agents like glycerol (B35011) to the reaction buffer. |
Data Presentation
Table 1: Key Parameters for DAEM Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | A pH of 7.0-7.5 is recommended to ensure specificity for thiol groups.[2] Increasing the pH towards 8.5 can increase the reaction rate but may also increase the risk of off-target reactions. |
| Molar Excess of DAEM | 10 - 20 fold | This is a starting point and should be optimized for each protein. Higher ratios may be needed for less accessible cysteines.[2] |
| Reaction Temperature | 4°C - Room Temperature | Room temperature for 2 hours or 4°C overnight are common conditions.[2] Lower temperatures can help maintain protein stability. |
| Reaction Time | 2 hours - Overnight | Longer incubation times may be necessary for less reactive cysteines. |
Visualizations
References
Technical Support Center: Optimizing Reactions with Dansylamidoethyl Mercaptan
Welcome to the technical support center for Dansylamidoethyl Mercaptan. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving the thiol group of this compound?
A1: The optimal pH for reactions involving the thiol group, such as thiol-disulfide exchange, is in the neutral to alkaline range, typically between pH 7.0 and 10.0.[1] The reactive species is the thiolate anion (RS-), and a pH above the pKa of the thiol group (around 8.3) favors the formation of this more nucleophilic species, thus accelerating the reaction rate.[2][3] Reactions are generally inhibited at a pH below 8.[2]
Q2: What is the recommended temperature for reactions with this compound?
A2: The optimal temperature can be variable and depends on the specific application and stability of the interacting molecules. Studies on similar thiol-disulfide exchange reactions have been conducted at temperatures ranging from 4°C to 50°C.[1] For general guidance, starting with ambient temperature (20-25°C) is recommended. If a faster reaction rate is desired, the temperature can be moderately increased, for example, to 37°C or 40°C.[4] However, the stability of all reactants at the chosen temperature should be confirmed.
Q3: How can I prevent the oxidation of the thiol group during my experiment?
A3: The thiol group of this compound is susceptible to oxidation, which can lead to the formation of disulfide bridges and other unwanted side products. To minimize oxidation, it is recommended to use deoxygenated buffers, for instance, by sparging with an inert gas like nitrogen or argon.[1] Additionally, the inclusion of a chelating agent such as EDTA can help by sequestering metal ions that can catalyze oxidation.[1]
Q4: What is the role of the dansyl group in this compound?
A4: The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a fluorescent label, or fluorophore.[5][6] It allows for the detection and quantification of molecules that have reacted with this compound using fluorescence spectroscopy. The fluorescence of the dansyl group is sensitive to its local environment, which can also provide information about conformational changes in labeled proteins.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction efficiency | Suboptimal pH: The reaction pH may be too low, leading to the protonation of the thiol group and reduced nucleophilicity.[2] | Increase the pH of the reaction buffer to a range of 8.0-9.5 to favor the formation of the thiolate anion.[3][7] |
| Low Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature, for example, to 37°C, while monitoring the stability of all components. | |
| Oxidation of Thiol: The thiol group may have been oxidized, rendering it unreactive. | Prepare fresh solutions of this compound and use deoxygenated buffers containing EDTA.[1] | |
| Loss of fluorescent signal over time | Hydrolysis of Dansyl Group: The dansyl-sulfonamide bond can be susceptible to hydrolysis, especially at very high or low pH and elevated temperatures. | Perform the reaction within a reasonable timeframe and store labeled products at an appropriate pH and temperature (e.g., pH 7-8, 4°C). |
| Photobleaching: The dansyl fluorophore can be susceptible to photobleaching upon prolonged exposure to light. | Protect the reaction mixture and labeled products from light by using amber vials or covering the reaction vessel with aluminum foil. | |
| Presence of unexpected byproducts | Disulfide Formation: Oxidative conditions can lead to the formation of this compound dimers through disulfide bonding. | Follow the recommendations for preventing oxidation (use of deoxygenated buffers and EDTA).[1] |
| Non-specific Labeling: If reacting with a protein, the dansyl group could potentially react with highly nucleophilic amine residues if the reaction conditions are not optimized for thiol-specificity. | While this compound is designed for thiol reactivity, ensure the pH is not excessively high to minimize side reactions with amines. |
Data Summary
Table 1: Influence of pH on Thiol-Disulfide Exchange Reactions
| pH Range | Predominant Species | Reaction Rate | Reference |
| < 7.0 | Thiol (RSH) | Slow / Inhibited | [2] |
| 7.0 - 8.0 | Thiol (RSH) and Thiolate (RS-) | Moderate | [1] |
| 8.0 - 10.0 | Thiolate (RS-) | Fast / Optimal | [1][3] |
Table 2: General Temperature Considerations for Mercaptan Reactions
| Temperature Range (°C) | General Effect on Reaction Rate | Considerations | Reference |
| 4 - 25 | Slower | Good for long incubations and sensitive molecules | [1] |
| 25 - 40 | Faster | Balances reaction speed and stability for many biomolecules | [4] |
| > 40 | Significantly Faster | Increased risk of reactant degradation and side reactions | [1] |
Experimental Protocols
Protocol: Labeling a Protein with a Disulfide Bond using this compound via Thiol-Disulfide Exchange
This protocol describes a general procedure to label a protein containing an accessible disulfide bond with this compound.
1. Reagent Preparation:
- Labeling Buffer: Prepare a buffer solution at a pH between 8.0 and 8.5 (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 8.2). Deoxygenate the buffer by sparging with nitrogen gas for at least 30 minutes.
- Protein Solution: Dissolve the protein containing the target disulfide bond in the deoxygenated labeling buffer to a final concentration of 1-10 mg/mL.
- This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in an organic solvent such as DMF or DMSO.
2. Labeling Reaction:
- Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
- Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-2 hours. Protect the reaction from light.
3. Removal of Excess Label:
- Separate the labeled protein from the unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography. The choice of method will depend on the protein's size and stability.
4. Characterization:
- Confirm labeling by measuring the fluorescence of the purified protein (Excitation: ~340 nm, Emission: ~520 nm).
- Determine the labeling efficiency using UV-Vis spectroscopy to measure the protein concentration and the concentration of the incorporated dansyl group.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low reaction efficiency.
References
- 1. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
Troubleshooting Low Fluorescence Signal with Dansylamidoethyl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting low fluorescence signals in experiments utilizing Dansylamidoethyl Mercaptan. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The maximal excitation and emission wavelengths for this compound are approximately 335 nm and 526 nm, respectively. It is crucial to set your fluorometer or plate reader to these specific wavelengths to ensure optimal signal detection.
Q2: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C in a dry, light-protected environment.[1] Short-term storage at room temperature is possible, but prolonged exposure to light and ambient temperatures should be avoided to prevent degradation.
Q3: What can cause a low fluorescence signal in my assay?
A low fluorescence signal can stem from a variety of factors, ranging from incorrect instrument settings to issues with reagent stability and the experimental protocol itself. The troubleshooting guide below provides a systematic approach to identifying and resolving the root cause of a weak signal.
Troubleshooting Guide: Low Fluorescence Signal
A diminished fluorescence signal can be a significant roadblock in obtaining reliable and reproducible data. This guide will walk you through potential causes and their corresponding solutions.
Experimental Workflow for Thiol Detection using this compound
References
How to reduce non-specific binding of Dansylamidoethyl Mercaptan.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Dansylamidoethyl Mercaptan in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a fluorescent probe containing a thiol-reactive mercaptan group. This group allows it to covalently bind to cysteine residues on proteins. Non-specific binding occurs when the probe binds to unintended targets or surfaces, leading to high background fluorescence and making it difficult to distinguish the true signal from your target of interest. This can result in inaccurate data and misinterpretation of results.
Q2: What are the primary causes of non-specific binding with this compound?
The primary causes of non-specific binding of this compound include:
-
Hydrophobic Interactions: The dansyl group is relatively hydrophobic and can interact non-specifically with lipids and hydrophobic regions of proteins.
-
Ionic Interactions: The molecule may interact with charged surfaces on cells, tissues, or experimental apparatus.
-
High Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of it binding to low-affinity, non-target sites.
-
Suboptimal Buffer Conditions: The pH and salt concentration of the buffer can influence the reactivity of the probe and the charge of the target molecules, affecting non-specific interactions.
-
Presence of Unreacted Thiols: In some samples, a high abundance of accessible, non-target thiol groups can lead to unwanted labeling.
Q3: What is a simple first step to reduce non-specific binding?
A simple and effective first step is to optimize the concentration of this compound. Perform a concentration titration experiment to find the lowest concentration that still provides a detectable specific signal. Additionally, increasing the number and duration of wash steps after labeling can help remove unbound or weakly bound probes.[1]
Q4: Can I use the same blocking agents for this compound as I do for antibodies?
Yes, many of the same principles and blocking agents used in immunohistochemistry (IHC) and immunofluorescence (IF) can be adapted to reduce non-specific binding of small molecule probes like this compound.[2][3] Protein-based blockers like Bovine Serum Albumin (BSA) and non-ionic detergents such as Tween-20 are commonly used.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered with this compound.
Issue 1: High Background Fluorescence Across the Entire Sample
This is often due to an excess of unbound probe or non-specific interactions with various cellular components.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal probe concentration. Start with a lower concentration and incrementally increase it until a satisfactory signal-to-noise ratio is achieved. |
| Inadequate washing. | Increase the number and/or duration of wash steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help remove non-specifically bound probe.[1] |
| Suboptimal buffer pH. | The labeling reaction with thiols is pH-dependent. An optimal pH is typically between 7.0 and 8.5.[1][4] A pH outside this range can lead to side reactions or increased non-specific binding. Test a range of pH values for your labeling buffer. |
| Hydrophobic interactions. | Include a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.05-0.1%) in your incubation and wash buffers to minimize hydrophobic interactions.[3] |
Issue 2: Non-specific Staining in Specific Cellular Compartments (e.g., lipid droplets, membranes)
This can occur due to the physicochemical properties of the dansyl group, which can lead to its accumulation in lipid-rich environments.
| Possible Cause | Recommended Solution |
| Hydrophobic nature of the dansyl group. | Pre-incubate the sample with a blocking buffer containing a protein-based blocker like Bovine Serum Albumin (BSA) or casein. These proteins can occupy non-specific binding sites.[5] |
| Ionic interactions with membranes. | Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., adding 150 mM NaCl). This can help to shield charged interactions. |
| Probe precipitating out of solution. | Ensure the probe is fully dissolved in an appropriate solvent (like DMSO or DMF) before diluting it into your aqueous labeling buffer. Avoid using a final concentration of the organic solvent that could be detrimental to your sample. |
Experimental Protocols
Protocol 1: Titration of this compound Concentration
This protocol helps determine the optimal concentration of the probe to maximize the signal-to-noise ratio.
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare a series of dilutions of the probe in your labeling buffer. A typical starting range might be from 1 µM to 100 µM.
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Treat your samples (cells or tissue sections) with each concentration for a fixed amount of time (e.g., 30 minutes at room temperature).
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Include a negative control sample that is treated with the labeling buffer containing only the vehicle (e.g., DMSO) at the highest concentration used.
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Wash all samples using a standardized washing protocol (e.g., 3 washes of 5 minutes each with PBS containing 0.05% Tween-20).
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Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
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Analyze the images to determine the concentration that provides the best specific signal with the lowest background.
Protocol 2: Comparison of Blocking Buffers
This protocol allows you to empirically determine the most effective blocking buffer for your experimental system.
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Prepare several different blocking buffers. See the table below for some common formulations.
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Divide your samples into groups, with one group for each blocking buffer and a "no block" control group.
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Incubate each group of samples with its respective blocking buffer for a sufficient time (e.g., 30-60 minutes at room temperature).
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Rinse the samples briefly with your labeling buffer.
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Incubate all samples with the same concentration of this compound (determined from Protocol 1).
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Wash all samples using your standard washing protocol.
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Image all samples with identical settings.
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Compare the background fluorescence between the different blocking conditions to identify the most effective one.
Data Presentation
Table 1: Common Blocking Buffer Formulations
| Blocking Buffer | Composition | Mechanism of Action |
| BSA-based | 1-5% Bovine Serum Albumin in PBS or TBS | Protein-based blocking of non-specific sites. |
| Serum-based | 5-10% Normal Goat or Donkey Serum in PBS or TBS | Contains a mixture of proteins that can block non-specific binding. |
| Detergent-based | 0.1-0.5% Tween-20 or Triton X-100 in PBS or TBS | Reduces non-specific hydrophobic interactions. |
| Commercial Buffers | Proprietary formulations often containing a mix of protein-free blocking agents. | Optimized for reducing background in fluorescent applications.[2][6][7] |
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting logic for reducing non-specific binding.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Blocking Buffer for Fluorescent Western Blotting 10-PACK - 2BScientific [2bscientific.com]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. FluoroClear Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 7. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
Strategies to prevent photobleaching of Dansylamidoethyl Mercaptan.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Dansylamidoethyl Mercaptan in their experiments.
Troubleshooting Guide
Issue: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore. Here are steps to mitigate this issue:
1. Minimize Exposure to Excitation Light:
The most straightforward way to reduce photobleaching is to limit the amount of light hitting your sample.[1]
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Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a usable signal. Neutral density (ND) filters can be employed to decrease the excitation light.[1][2]
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Limit Exposure Time: Use the shortest possible exposure time for your detector. An electronic shutter can help by only exposing the sample during image acquisition.[2]
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Focus Using a Non-Critical Area: Locate the region of interest using a lower magnification or in a nearby, non-essential area of the sample before capturing images of your target area.[1]
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Use Transmitted Light for Focusing: Whenever possible, use transmitted light (e.g., DIC or phase contrast) to focus on the sample before switching to fluorescence imaging.[1]
2. Optimize Your Imaging Buffer/Mounting Medium:
The chemical environment of the fluorophore plays a critical role in its photostability.
-
Use Antifade Reagents: Incorporate commercially available or self-prepared antifade reagents into your mounting medium or imaging buffer.[1][3] These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.[4]
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Oxygen Scavenging Systems: For live-cell imaging or solution-based assays, consider using an enzymatic oxygen scavenging system, such as glucose oxidase/catalase, to reduce the concentration of dissolved oxygen.[2][5]
3. Consider the Chemical Properties of the Dansyl Group:
-
pH of the Medium: The sulfonamide bond in dansyl amides can be susceptible to photolytic cleavage, particularly in acidic solutions.[6] Ensure your imaging buffer is appropriately buffered to a neutral or slightly basic pH, unless your experimental conditions require an acidic environment.
Issue: High background fluorescence or non-specific signal.
While not directly photobleaching, high background can tempt users to increase excitation intensity, which in turn accelerates photobleaching.
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Control Dye Concentration: Using too high a concentration of this compound can lead to self-quenching of the fluorescence.[7] Optimize the labeling concentration to achieve a good signal-to-noise ratio.
-
Washing Steps: Ensure adequate washing steps after labeling to remove any unbound dye.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the permanent loss of fluorescence from a fluorophore due to light-induced chemical damage. When a fluorescent molecule like this compound is excited by light, it can enter a reactive triplet state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), which can chemically modify and destroy the fluorophore, rendering it non-fluorescent.[2][4]
Q2: Are there specific antifade reagents recommended for dansyl dyes?
A2: While there is limited specific data for this compound, several general-purpose antifade reagents are highly effective for a wide range of fluorophores and are a good starting point. The choice of reagent may require some empirical testing for your specific application. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[3]
Q3: Can I use antifade reagents in live-cell imaging?
A3: Caution should be exercised when using chemical antifade agents with live cells, as they can be toxic. n-Propyl gallate (NPG) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are sometimes used in live-cell experiments, but they may have biological effects, such as anti-apoptotic properties.[3] For live-cell imaging, it is often better to rely on minimizing light exposure and using oxygen scavenging systems.
Q4: How should I store my this compound-labeled samples to prevent signal loss?
A4: To prevent degradation, store labeled samples protected from light.[7] If photobleaching is not the issue, but rather chemical degradation, consider aliquoting your sample to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.[5] For microscope slides, storage in the dark at 4°C is typically recommended.
Q5: Could the choice of fluorophore be the problem?
A5: Yes. Some fluorophores are inherently more photostable than others.[1] If you continue to experience significant photobleaching with this compound despite implementing mitigation strategies, you may need to consider if an alternative, more photostable fluorescent probe is suitable for your experiment.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Pros | Cons | Primary Application |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading. | Can be toxic and may reduce initial fluorescence intensity. Can react with cyanine (B1664457) dyes.[3] | Fixed cells |
| n-Propyl gallate (NPG) | Less toxic than PPD. | Can have anti-apoptotic effects. Requires heating to dissolve.[3] | Fixed and live cells |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD. | Less effective than PPD. May have anti-apoptotic properties.[3] | Fixed and live cells |
Experimental Protocols
Protocol: Preparing a Fixed Sample with Antifade Mounting Medium
This protocol provides a general workflow for mounting fixed cells on a microscope slide using an antifade reagent to minimize photobleaching.
-
Sample Preparation: Grow and fix your cells on coverslips using your standard protocol.
-
Labeling: Incubate the fixed cells with your working solution of this compound for the optimized time and concentration.
-
Washing: Wash the coverslips thoroughly with an appropriate buffer (e.g., PBS) to remove unbound dye. Perform at least three washes of 5 minutes each.
-
Mounting:
-
Place a small drop (approximately 20-50 µL) of antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
-
Sealing (Optional but Recommended): Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.
-
Curing/Storage: Allow the mounting medium to cure (if required by the manufacturer's instructions). Store the slide in the dark at 4°C until ready for imaging.
Visualizations
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dansylamide | TargetMol [targetmol.com]
Solving solubility issues with Dansylamidoethyl Mercaptan in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Dansylamidoethyl Mercaptan in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a fluorescent probe commonly used for labeling biomolecules containing thiol groups, such as proteins with cysteine residues. Its dansyl group provides the fluorescent property, while the mercaptan group allows for specific reaction with thiols. The molecule is largely hydrophobic, leading to poor solubility in aqueous buffers, which can cause precipitation and inconsistent results in biological experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to first dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][2] This stock solution can then be added to your aqueous buffer to reach the desired final concentration.
Q3: How does pH affect the solubility and reactivity of this compound?
The pH of the aqueous buffer can influence both the solubility and reactivity of this compound. The reactivity of the thiol group is pH-dependent, with optimal labeling of protein thiols typically occurring at a pH range of 7.0-7.5.[1][3] While a slightly alkaline pH can increase the reactivity of the thiol group on the target molecule, excessively high pH (above 8.0) can lead to the hydrolysis of the maleimide (B117702) group if present, or other side reactions.[1] The solubility of the dansyl compound itself can also be affected by pH, with extreme pH values potentially leading to precipitation.
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for extended periods, as it can be unstable and prone to precipitation and degradation.[4] Stock solutions in anhydrous DMSO or DMF are more stable when stored properly at -20°C, protected from light and moisture.[5] Aqueous working solutions should be prepared fresh before each experiment.
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to my aqueous buffer.
-
Question: What is the most common reason for precipitation and how can I prevent it? Answer: Precipitation often occurs when the concentration of the organic co-solvent (like DMSO) is too low in the final aqueous solution to maintain the solubility of the hydrophobic this compound. To prevent this, ensure that the final concentration of the co-solvent is sufficient. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations of the probe.
Issue 2: I am observing low or no fluorescence signal in my labeling experiment.
-
Question: Could solubility issues be the cause of a weak signal? Answer: Yes, poor solubility can lead to a lower effective concentration of the fluorescent probe, resulting in inefficient labeling and a weak signal. Ensure the probe is fully dissolved in the buffer before adding your sample. Additionally, factors such as suboptimal pH, insufficient incubation time, or degradation of the probe can also contribute to a weak signal.
Issue 3: My experimental results are inconsistent between batches.
-
Question: How can I improve the reproducibility of my experiments when using this compound? Answer: Inconsistent results are often linked to variability in the preparation of the this compound solution. To improve reproducibility, always prepare a fresh stock solution in a high-quality anhydrous organic solvent. Use a consistent and validated protocol for diluting the stock solution into your aqueous buffer, paying close attention to the final co-solvent concentration and pH.
Data Presentation
Table 1: Recommended Co-solvent Concentrations for Dansyl Cysteamine (B1669678) (a structurally similar compound) in Acetonitrile for HTS-DCYA Assay. [6]
| Co-solvent | Maximum Acceptable Concentration (%) |
| DMSO | 10 |
| Water | 40 |
| Ethanol | 40 |
| Methanol | 60 |
| Tetrahydrofuran (THF) | 60 |
Note: This data is for Dansyl Cysteamine and should be used as a starting point for optimizing the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mM.
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Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Labeling Proteins with this compound
-
Prepare the protein solution in an appropriate amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5).[1]
-
If the protein contains disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of a reducing agent like DTT or TCEP. If using DTT, remove it by dialysis or a desalting column before adding the fluorescent probe.[1]
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution dropwise.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
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To stop the reaction, you can add a small molecule thiol such as glutathione (B108866) or β-mercaptoethanol to quench the excess reactive dye.[1]
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Separate the labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Solvents effect on dansyl cysteamine depletion and reactivity classification of skin sensitizers: Tackling the challenges using binary solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Dansylamidoethyl Mercaptan during storage and use.
Welcome to the technical support center for Dansylamidoethyl Mercaptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and use of this fluorescent thiol-reactive probe.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a dry environment and protected from light.[1] Short-term storage at room temperature is permissible, but for extended periods, refrigeration at -20°C is recommended to minimize degradation.[1] It is also advisable to centrifuge the vial before opening to ensure all the powdered reagent is at the bottom.[1][2]
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. The compound is soluble in solvents such as chloroform, dichloromethane, and DMSO.[3] Due to the potential for oxidation of the mercaptan group, aqueous solutions are not recommended for long-term storage. If an aqueous buffer is used for your experiment, prepare the solution immediately before use. Avoid repeated freeze-thaw cycles of any stock solutions.
Q3: What are the primary degradation pathways for this compound?
A3: The most significant degradation pathway for this compound is the oxidation of its thiol (mercaptan) group. In the presence of oxygen, mercaptans can oxidize to form disulfide bridges, creating a dimer of the molecule. This dimerization will prevent the thiol group from reacting with its intended target in your experiment.
Q4: What are the visible signs of this compound degradation?
A4: As a white to off-white solid, any significant change in color or appearance could indicate degradation. However, the most reliable indicator of degradation is a decrease in its reactivity and fluorescent signal in your experiments. If you observe lower than expected fluorescence intensity or a decrease in labeling efficiency, degradation of the probe should be considered as a potential cause.
Q5: How does pH affect the stability and reactivity of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on problems related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescent signal | Degradation of this compound: The thiol group may have oxidized to a disulfide. | Use a fresh vial of the reagent. Ensure proper storage conditions (-20°C, protected from light and air). Prepare solutions immediately before use. |
| Inefficient Labeling: Reaction conditions may not be optimal. | Optimize the pH of the reaction buffer to 6.5-7.5. Ensure the correct molar ratio of the probe to your target molecule. Degas buffers to remove dissolved oxygen. | |
| Fluorescence Quenching: The local environment of the labeled molecule can quench the dansyl fluorescence. | Consider the polarity of the environment around the labeling site. Changes in protein conformation can affect fluorescence. | |
| Inconsistent results between experiments | Variable Degradation: Inconsistent storage or handling of the probe. | Adhere strictly to recommended storage and handling protocols. Prepare fresh solutions for each experiment from a solid stock. |
| Photobleaching: The dansyl fluorophore is susceptible to photobleaching upon prolonged exposure to light. | Minimize exposure of the probe and labeled samples to light during all experimental steps. | |
| High background fluorescence | Excess, unreacted probe: Insufficient removal of the unbound this compound after the labeling reaction. | Optimize purification steps (e.g., dialysis, gel filtration) to remove all unreacted probe. |
| Non-specific binding: The probe may be binding non-covalently to other components in your sample. | Include appropriate blocking steps in your protocol. Optimize washing steps to remove non-specifically bound probe. |
Experimental Protocol: Fluorescent Labeling of a Thiol-Containing Protein
This protocol provides a general workflow for the fluorescent labeling of a protein with free cysteine residues using this compound.
Materials:
-
This compound
-
Thiol-containing protein of interest
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Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA (degassed)
-
Quenching Solution: 100 mM Dithiothreitol (DTT) or 2-Mercaptoethanol in reaction buffer
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like DTT or TCEP prior to this protocol and ensure the reducing agent is subsequently removed.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from unreacted probe and quenching reagent using a suitable purification method, such as size-exclusion chromatography.
-
Monitor the fractions for protein absorbance (e.g., at 280 nm) and dansyl fluorescence (Excitation: ~335 nm, Emission: ~526 nm).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dansyl group.
-
Visualizing Degradation and Troubleshooting Workflows
To further aid in understanding and preventing the degradation of this compound, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.
References
Technical Support Center: Troubleshooting Background Fluorescence in Dansylamidoethyl Mercaptan Experiments
Welcome to the Technical Support Center for Dansylamidoethyl Mercaptan experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to background fluorescence and to provide clear protocols for the use of this thiol-reactive probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe used to detect and quantify thiols (compounds containing a sulfhydryl or -SH group) in biological samples. Its core application lies in studying cellular redox states and the role of thiols, such as glutathione (B108866), in signaling pathways related to oxidative stress. The dansyl group is a well-known fluorophore that, upon reacting with thiols, exhibits a change in its fluorescent properties, allowing for detection and measurement.
Q2: What are the spectral properties of this compound?
The fluorescent component of this compound is the dansyl group. The typical spectral properties are:
| Property | Wavelength (nm) |
| Excitation Maximum | ~335 nm |
| Emission Maximum | ~526 nm |
These values can be influenced by the local environment, such as solvent polarity and pH.
Q3: What are the common causes of high background fluorescence in my experiments?
High background fluorescence can arise from several sources:
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Excess Unreacted Probe: The most common cause is a high concentration of unbound this compound in the sample.
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Non-Specific Binding: The probe may bind to cellular components other than thiols, such as proteins or membranes, through non-covalent interactions.
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Autofluorescence: Biological samples, including cells and tissues, naturally contain molecules that fluoresce (e.g., NADH, FAD, collagen, elastin). This intrinsic fluorescence can contribute to the background signal.
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Media and Buffer Components: Phenol (B47542) red and other components in cell culture media or buffers can be fluorescent and interfere with the measurement.
-
Reaction Byproducts: In some cases, side reactions of the probe can lead to fluorescent byproducts.
Q4: How can I minimize photobleaching of the dansyl fluorophore?
Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize this effect:
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Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use shutters to block the light path when not acquiring images.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade agent.
-
Image Quickly: Acquire images as efficiently as possible after staining.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence Obscuring the Signal
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio without excessive background. Start with a lower concentration and incrementally increase it. |
| Inadequate washing. | Increase the number and/or duration of washing steps after probe incubation to remove unbound probe. Use a buffer appropriate for your cells (e.g., PBS). |
| Non-specific binding to cellular components. | Include a blocking step before adding the probe. A common blocking agent is Bovine Serum Albumin (BSA). Additionally, a small percentage of a mild, non-ionic detergent like Tween-20 in the wash buffer can help reduce non-specific binding in fixed and permeabilized cells. |
| Autofluorescence from cells or medium. | Image a control sample of unstained cells to determine the level of autofluorescence. If high, consider using a culture medium without phenol red for live-cell imaging. For microscopy, spectral unmixing or background subtraction can be employed if the autofluorescence spectrum is known. |
| Contaminated buffers or solutions. | Ensure all buffers and solutions are freshly prepared and filtered to remove any particulate matter that could scatter light or be fluorescent. |
Issue 2: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Low thiol concentration in the sample. | Ensure that your sample preparation method does not lead to the oxidation of thiols. Consider using positive controls with known thiol concentrations (e.g., glutathione or cysteine solutions) to validate the probe's activity. |
| Probe degradation. | This compound should be stored properly, typically at -20°C and protected from light. Prepare fresh working solutions of the probe for each experiment. |
| Incorrect filter sets or instrument settings. | Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the dansyl fluorophore (Ex: ~335 nm, Em: ~526 nm). Ensure the gain and exposure settings are optimized. |
| Suboptimal reaction conditions (pH, temperature, time). | The reaction of the probe with thiols can be pH-dependent. Ensure the pH of your buffer is within the optimal range for the reaction. Optimize the incubation time to allow for sufficient reaction without introducing excessive background. |
| Cell permeability issues (for intracellular targets). | For live-cell imaging, ensure the probe can penetrate the cell membrane. If staining fixed cells for intracellular targets, ensure adequate permeabilization (e.g., with Triton X-100 or saponin). |
Experimental Protocols
General Protocol for Staining of Adherent Cells
This protocol provides a general guideline. Optimization of probe concentration and incubation times is highly recommended for each cell type and experimental condition.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free for live-cell imaging is recommended)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell staining
-
Mounting medium with antifade reagent - for fixed-cell imaging
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.
-
Cell Preparation:
-
Live-Cell Imaging: Culture cells on glass-bottom dishes or chamber slides. On the day of the experiment, remove the culture medium and wash the cells once with warm PBS or phenol red-free medium.
-
Fixed-Cell Imaging: Culture cells on coverslips or chamber slides. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash three times with PBS. If targeting intracellular thiols, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature, followed by three washes with PBS.
-
-
Prepare Working Solution: Dilute the this compound stock solution in the appropriate buffer (e.g., PBS or phenol red-free medium) to the final desired working concentration. Note: It is crucial to perform a titration to find the optimal concentration, which may range from 1 µM to 50 µM.
-
Staining: Add the working solution to the cells and incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Washing: Remove the staining solution and wash the cells three to five times with PBS to remove excess probe.
-
Imaging:
-
Live-Cell Imaging: Add fresh PBS or phenol red-free medium to the cells and image immediately.
-
Fixed-Cell Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Microscopy: Acquire images using a fluorescence microscope equipped with a DAPI filter set or other appropriate filters for the excitation and emission wavelengths of the dansyl fluorophore.
Visualizations
Logical Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Workflow for Cellular Thiol Detection
Caption: General experimental workflow for thiol detection.
Signaling Pathway Context: Oxidative Stress and Nrf2 Activation
This compound is used to measure changes in cellular thiol levels, which are indicative of the cellular redox state. A key pathway involved in responding to oxidative stress is the Nrf2-Keap1 pathway.
Caption: Nrf2-Keap1 pathway in response to oxidative stress.
Technical Support Center: Post-Labeling Purification of Dansylamidoethyl Mercaptan
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of unreacted Dansylamidoethyl Mercaptan following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a labeling reaction?
A1: It is essential to remove any unreacted, or "unconjugated," this compound dye from your protein sample. If not removed, the free dye can lead to significant issues in downstream applications, most notably high background fluorescence.[1][2] This elevated background can obscure the true signal from your labeled molecule, decrease the signal-to-noise ratio, and potentially lead to false-positive results or inaccurate quantification.[2]
Q2: What are the most effective methods for removing unconjugated this compound?
A2: The most common and effective methods for purifying your labeled protein from small molecules like unreacted this compound are based on size differences between the protein and the dye.[2] The primary techniques are:
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Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size using porous beads. Larger molecules, such as your labeled protein, will pass around the beads and elute from the column first. In contrast, the smaller, unreacted dye molecules will enter the pores of the beads, causing them to travel a longer path and elute later.[2][3][4]
-
Spin Columns: These are a quick and convenient application of size-exclusion chromatography.[2] They come pre-packed and use a centrifuge to expedite the separation of the labeled protein from the free dye, often in a matter of minutes.[2]
-
Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Your sample is placed inside the dialysis tubing or cassette and dialyzed against a large volume of buffer. The small, unreacted dye molecules can pass through the pores of the membrane into the buffer, while your larger, labeled protein is retained.[1][5]
Q3: How do I select the most suitable removal method for my experiment?
A3: The best method for your specific needs will depend on several factors, including your sample volume, protein concentration, the required level of purity, and the time you have available. The following logical workflow can help guide your decision:
Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Spin Columns | Dialysis |
| Principle | Separation by size using porous beads | Rapid separation by size using pre-packed columns and centrifugation | Diffusion of small molecules across a semi-permeable membrane |
| Typical Time | 30-60 minutes | 5-15 minutes | 4-48 hours (with buffer changes) |
| Protein Recovery | High (>90%) | High (>90%) | High (>90%), but potential for loss due to precipitation |
| Purity | Excellent | Good to Excellent | Good |
| Sample Dilution | Can be significant | Minimal | Can be minimal depending on the setup |
| Best For | High-purity applications, buffer exchange | Rapid cleanup of small sample volumes | Large sample volumes, buffer exchange |
Experimental Protocols
Protocol 1: Removal of Unreacted Dye Using a Spin Column
This protocol is adapted for a typical spin column designed for dye removal.
-
Column Preparation:
-
Invert the spin column sharply several times to resuspend the resin.
-
Remove the bottom closure and place the column in a collection tube.
-
Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.
-
-
Equilibration:
-
Place the column into a new collection tube.
-
Add 500 µL of your desired buffer to the column.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the buffer.
-
Repeat this equilibration step once more.
-
-
Sample Application and Purification:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply your labeling reaction mixture to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g to collect your purified, labeled protein.
-
Protocol 2: Removal of Unreacted Dye by Dialysis
-
Membrane Preparation:
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with DI water.
-
-
Sample Loading:
-
Load your labeling reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Immerse the sealed dialysis device in a large volume of your desired buffer (e.g., 1 L for a 1 mL sample).
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
For optimal results, perform at least two buffer changes.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Transfer the purified protein solution from the device into a clean tube.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence After Purification | Incomplete removal of the unreacted dye. | - For spin columns, consider a second pass through a fresh column.[6] - For dialysis, increase the dialysis time and the number of buffer changes. Ensure the buffer volume is at least 1000x the sample volume. |
| Low Protein Recovery | - The protein may be precipitating.[7] - The protein might be binding non-specifically to the column or membrane. | - Try to keep the labeling stoichiometry at or below 1:1 to minimize changes in protein solubility.[7] - Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability. |
| Precipitation of Protein During or After Labeling | The addition of the hydrophobic dansyl group can decrease the overall solubility of the protein.[7] | - Reduce the molar excess of the dye in the labeling reaction. - Consider labeling in the presence of a mild, non-ionic detergent. |
| No or Weak Signal from Labeled Protein | - The labeling reaction was inefficient. - The protein was lost during the purification process. | - Optimize the pH of the labeling reaction (thiol-reactive dyes often work best at a slightly basic pH). - Check the flow-through or dialysis buffer for the presence of your protein. |
Disclaimer: The information provided is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Protocols should be optimized for your specific experimental conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the specificity of Dansylamidoethyl Mercaptan for thiol groups.
This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Comparison of Thiol Detection Probes
The selection of a suitable thiol probe depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of three common thiol detection reagents.
| Feature | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | Maleimide-based Probes |
| Detection Principle | Colorimetric | Fluorometric | Fluorometric or Colorimetric |
| Reaction Mechanism | Thiol-disulfide exchange | Nucleophilic substitution (alkylation) | Michael addition |
| Wavelength (Max) | Absorbance at 412 nm[1] | Excitation ~380 nm, Emission ~480 nm[2] | Varies with the fluorophore |
| Sensitivity | Micromolar range[1] | Picomolar to nanomolar range[2] | Nanomolar to micromolar range |
| Specificity | Good for total thiol quantification | Highly specific for thiols | Highly specific for thiols |
| Advantages | Simple, rapid, and cost-effective[1]. Does not require specialized equipment[1]. | High sensitivity and specificity[3]. Forms stable thioether adducts[4]. | High specificity and stable adduct formation. Versatile, can be conjugated to various fluorophores[2]. |
| Disadvantages | Lower sensitivity compared to fluorescent methods. Potential for interference from other reducing agents. The absorbance is pH-dependent[2]. | Requires a fluorescence detector. The reagent itself is fluorescent[3]. | Can be sensitive to pH. Potential for side reactions with other nucleophiles at high pH[5]. |
Reaction Mechanisms of Thiol Probes
The interaction of each probe with a thiol group is governed by a distinct chemical reaction, which influences its specificity and application.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following are generalized protocols for the three discussed thiol probes.
Protocol 1: Quantification of Thiols using Ellman's Reagent (DTNB)
This protocol is adapted for a 96-well plate format.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[6]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)[6]
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Standards: Create a dilution series of the thiol standard in the reaction buffer.
-
Sample Preparation: Prepare your samples in the reaction buffer.
-
Reaction: Add 5 µL of the DTNB solution to 250 µL of each standard and sample in the microplate wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm using the microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the thiol standards. Use the linear regression of the standard curve to determine the thiol concentration in your samples.
Protocol 2: Fluorescent Labeling of Thiols with Monobromobimane (mBBr)
This protocol is a general guideline for labeling thiols in solution, often followed by HPLC analysis.
Materials:
-
Monobromobimane (mBBr) stock solution (e.g., 40 mM in acetonitrile)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Thiol-containing sample
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer.
-
Labeling Reaction: Add a 2-10 fold molar excess of the mBBr stock solution to the sample.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes. The reaction is typically rapid[3].
-
Quenching: Stop the reaction by adding an excess of the quenching solution.
-
Analysis: Analyze the labeled sample by reverse-phase HPLC with fluorescence detection (excitation ~380 nm, emission ~480 nm)[2].
-
Quantification: The amount of thiol is determined by comparing the peak area of the sample to that of a known standard.
Protocol 3: Thiol Quantification using a Maleimide-based Fluorescent Probe
This protocol outlines the use of a generic maleimide-fluorophore conjugate.
Materials:
-
Maleimide-fluorophore probe stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Thiol standard (e.g., glutathione)
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a dilution series of the thiol standard and your samples in the assay buffer.
-
Reaction Setup: Add the maleimide-fluorophore probe to each well to a final concentration of 10-50 µM.
-
Initiate Reaction: Add the standards and samples to the wells containing the probe.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantification: Create a standard curve by plotting fluorescence intensity against the thiol standard concentration. Calculate the thiol concentration in the samples from the standard curve.
Comparative Experimental Workflow
The choice of workflow will depend on the specific probe and the experimental goals.
References
A Comparative Guide to Primary Amine Detection: Dansylamidoethyl Mercaptan vs. Fluorescamine
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of primary amines is a cornerstone of many scientific disciplines, from proteomics and drug discovery to environmental monitoring. Fluorescent probes offer a powerful tool for this purpose, providing high sensitivity and enabling quantitative analysis. This guide provides a detailed comparison of two such probes: Dansylamidoethyl Mercaptan and Fluorescamine. While Fluorescamine is a well-established reagent, direct experimental data for this compound is less prevalent. Therefore, for the purposes of this guide, the performance characteristics of this compound are inferred from its core reactive and fluorescent component, the dansyl group, as characterized in studies of Dansyl chloride.
Introduction to the Fluorogenic Probes
Fluorescamine is a non-fluorescent spiro compound that undergoes a rapid and irreversible reaction with primary amines to yield a highly fluorescent pyrrolinone derivative.[1][2][3] This reaction is virtually instantaneous at room temperature and alkaline pH.[1] A key advantage of Fluorescamine is that the reagent itself, as well as its hydrolysis products, are non-fluorescent, leading to low background signals.[1][2]
This compound belongs to the dansyl family of fluorophores. The core structure, 5-(dimethylamino)naphthalene-1-sulfonamide, is responsible for its fluorescent properties. While specific data for this compound is limited, the reactive moiety for primary amine detection is the sulfonyl chloride group present in its precursor, Dansyl chloride. Dansyl chloride reacts with primary amines to form stable and fluorescent sulfonamide adducts.[1] It is important to note that the presence of the amidoethyl mercaptan chain may influence the solubility and reactivity of the molecule compared to Dansyl chloride.
Mechanism of Primary Amine Detection
The signaling pathways for both probes are based on a fluorogenic reaction, where a non-fluorescent molecule is converted into a fluorescent one upon reaction with the analyte.
Caption: Reaction of Fluorescamine with a primary amine.
Caption: Reaction of Dansyl chloride with a primary amine.
Comparative Performance Data
The following table summarizes the key quantitative parameters for both fluorescent probes. Data for this compound is based on the properties of dansyl-amine adducts.
| Parameter | This compound (inferred from Dansyl derivatives) | Fluorescamine |
| Excitation Wavelength (λex) | ~335-340 nm | ~380-390 nm[2][4][5] |
| Emission Wavelength (λem) | ~518-535 nm | ~470-475 nm[2][4][5] |
| Reaction pH | Alkaline (pH 9-10.5) | Alkaline (pH 8-9)[6] |
| Reaction Time | Minutes to hours | Seconds to minutes[1][2] |
| Reagent Stability | Unstable in DMSO | Prone to hydrolysis[3][4] |
| Product Stability | Generally stable | Stable[4] |
| Interferences | Reacts with secondary amines, phenolic hydroxyl, and imidazole (B134444) groups | Less prone to interference from ammonia[6] |
Experimental Protocols
Below are detailed methodologies for the detection of primary amines using Fluorescamine and a proposed protocol for this compound based on Dansyl chloride procedures.
Fluorescamine Protocol for Primary Amine Detection
This protocol is adapted from established methods for protein and amino acid quantification.[4][6]
Reagents:
-
Fluorescamine Solution: Prepare a 1.5 mg/mL solution of Fluorescamine in a dry, water-miscible organic solvent such as acetone (B3395972) or DMSO. This solution should be prepared fresh.
-
Borate (B1201080) Buffer: 0.2 M sodium borate buffer, pH 9.0.
-
Sample: Solution containing the primary amine of interest, dissolved in a compatible buffer (avoiding primary amine-containing buffers like Tris).
Procedure:
-
To a suitable reaction vessel (e.g., a microplate well or a cuvette), add a defined volume of the sample (e.g., 100 µL).
-
Add an equal volume of the 0.2 M borate buffer (pH 9.0) and mix thoroughly.
-
Rapidly add a smaller volume of the Fluorescamine solution (e.g., 50 µL) to the sample-buffer mixture while vortexing or mixing vigorously. The rapid addition is crucial to minimize hydrolysis of the reagent.
-
Incubate the reaction mixture at room temperature for 5-10 minutes in the dark.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
A standard curve should be generated using known concentrations of a primary amine standard (e.g., an amino acid like leucine) to quantify the amine concentration in the unknown sample.
Proposed Protocol for this compound
This protocol is inferred from standard procedures for Dansyl chloride derivatization.[5][7]
Reagents:
-
This compound Solution: Prepare a solution of this compound in a non-nucleophilic organic solvent like acetonitrile (B52724) (e.g., 1-5 mg/mL).
-
Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10.0.
-
Quenching Solution (Optional): A solution of a primary amine-free quenching agent like ammonium (B1175870) hydroxide (B78521) can be used to stop the reaction.[5]
-
Sample: Solution containing the primary amine of interest.
Procedure:
-
In a microcentrifuge tube, combine the sample with the reaction buffer.
-
Add the this compound solution to the mixture.
-
Incubate the reaction at an elevated temperature (e.g., 37-60°C) for 30-60 minutes in the dark. Reaction conditions may need optimization depending on the specific amine.
-
(Optional) Add the quenching solution to stop the reaction.
-
Measure the fluorescence intensity with an excitation wavelength around 340 nm and an emission wavelength around 520 nm.
-
As with the Fluorescamine protocol, a standard curve is necessary for quantification.
Experimental Workflow
The general workflow for primary amine detection using a fluorescent probe involves sample preparation, the derivatization reaction, and subsequent fluorescence measurement.
Caption: A typical workflow for fluorescent amine detection.
Conclusion
Both Fluorescamine and dansyl-based probes like this compound offer effective means for the sensitive detection of primary amines. Fluorescamine is characterized by its extremely rapid reaction kinetics and low background fluorescence. Dansyl-based probes, while potentially requiring longer incubation times and elevated temperatures, provide an alternative with different spectral properties. The choice between these reagents will depend on the specific application, the nature of the sample, and the available instrumentation. For this compound, further experimental validation is needed to fully characterize its performance in comparison to well-established reagents like Fluorescamine. Researchers should carefully consider the advantages and disadvantages of each probe to select the most appropriate tool for their analytical needs.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A comparison of Dansylamidoethyl Mercaptan and maleimide-based probes for cysteine labeling.
For researchers, scientists, and drug development professionals, the precise labeling of cysteine residues is a cornerstone of protein analysis. This guide provides an objective comparison of two classes of thiol-reactive probes: the environmentally sensitive dansyl-based probes and the widely used maleimide-based probes. By examining their reaction mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the knowledge to select the optimal tool for their specific research needs.
The unique reactivity of the cysteine thiol group makes it an ideal target for site-specific modification of proteins. This allows for the attachment of a variety of molecular reporters, such as fluorophores, to study protein structure, function, and localization. Among the plethora of available labeling reagents, dansyl- and maleimide-based probes represent two distinct and powerful options.
At a Glance: Key Differences
| Feature | Dansyl-Based Probes (e.g., Dansylaziridine) | Maleimide-Based Probes |
| Reactive Group | Aziridine (B145994) or other thiol-reactive groups | Maleimide (B117702) |
| Reaction Mechanism | Nucleophilic ring-opening of the aziridine by the thiol | Michael addition of the thiol to the maleimide double bond |
| Primary Advantage | Intrinsic fluorescence sensitive to the local environment | High reactivity and selectivity for thiols at neutral pH.[1] |
| Common Applications | Studying protein conformational changes, ligand binding | Quantitative thiol-reactivity profiling, identifying sites of oxidative modification, covalent drug discovery.[1] |
| Potential Drawbacks | Lower reaction kinetics compared to maleimides | Potential for off-target reactions at higher pH; the formed bond can be susceptible to hydrolysis.[1] |
Reaction Mechanisms: A Tale of Two Chemistries
The choice of a labeling probe is fundamentally dictated by its reaction chemistry. Dansyl-based probes, such as Dansylaziridine, and maleimide-based probes employ different mechanisms to achieve covalent attachment to cysteine residues.
Dansyl-Based Probes: Dansylaziridine reacts with the sulfhydryl group of cysteine via nucleophilic ring-opening of the strained aziridine ring. This results in the formation of a stable thioether bond and the attachment of the environmentally sensitive dansyl fluorophore. The fluorescence of the dansyl group is highly dependent on the polarity of its immediate surroundings, making it a valuable tool for probing changes in protein conformation.[2]
Maleimide-Based Probes: The reaction between a maleimide and a cysteine residue proceeds through a Michael addition.[3] The thiol group of the cysteine acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols under mild, near-neutral pH conditions and forms a stable thioether bond.[3]
Performance Comparison: A Quantitative Look
The efficacy of a labeling strategy hinges on quantifiable performance metrics. While direct comparative data for Dansylamidoethyl Mercaptan is limited, we can draw comparisons based on Dansylaziridine and other dansyl probes against the well-characterized maleimide-based probes.
| Parameter | Dansyl-Based Probes | Maleimide-Based Probes | References |
| Coupling Efficiency | Varies depending on the specific probe and protein | Typically in the range of 70–90% | [4] |
| Specificity | Generally high for thiols, but can react with other nucleophiles | >95% for thiols at neutral pH | [4] |
| Reaction Kinetics | Generally slower than maleimides | High reaction rates at neutral pH | [5] |
| Bond Stability | Forms a stable thioether bond | The formed succinimide (B58015) linkage can be susceptible to hydrolysis and exchange reactions in vivo | [1] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for labeling proteins with Dansylaziridine and maleimide-based probes. It is important to note that optimal conditions may vary depending on the specific protein and probe used.
Protocol 1: Cysteine Labeling with a Dansyl-Based Probe (e.g., Dansylaziridine)
Materials:
-
Purified protein with accessible cysteine residues
-
Dansylaziridine
-
Reaction Buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
Organic solvent (e.g., DMSO or DMF) to dissolve the probe
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a reducing agent like TCEP, followed by its removal.
-
Probe Preparation: Prepare a stock solution of Dansylaziridine in an organic solvent like DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Dansylaziridine solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted probe.
-
Purification: Separate the labeled protein from unreacted probe and quenching reagent using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dansyl fluorophore.
Protocol 2: Cysteine Labeling with a Maleimide-Based Probe
Materials:
-
Purified protein with a single accessible cysteine residue
-
Maleimide-functionalized fluorescent dye
-
Reaction Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Protein Reduction (Optional): If necessary, reduce any disulfide bonds in the protein by incubation with a reducing agent like TCEP.[6] Remove the reducing agent prior to labeling.[6]
-
Probe Preparation: Dissolve the maleimide-dye in a small amount of organic solvent (e.g., DMSO) and then add it to the protein solution in the reaction buffer.[6] A 10-fold molar excess of the dye over the protein is a common starting point.[6]
-
Labeling Reaction: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted maleimide.[6]
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography or dialysis.[6]
-
Characterization: Calculate the labeling efficiency by measuring the absorbance of the protein and the fluorophore.[6]
Signaling Pathways and Applications
Cysteine residues are critical players in various cellular signaling pathways, particularly those involving redox regulation. The thiol group of cysteine is susceptible to a range of post-translational modifications, including oxidation, which can modulate protein function.[1] Both dansyl- and maleimide-based probes can be employed to study these processes.
Maleimide-based probes are extensively used in quantitative thiol-reactivity profiling to assess the functional state of the "cysteinome".[1] This allows researchers to identify cysteine residues that are sensitive to oxidative stress or that are targeted by electrophilic drugs.
Dansyl-based probes, with their environmentally sensitive fluorescence, are particularly well-suited for studying conformational changes in proteins that are induced by signaling events or ligand binding.
Conclusion
The choice between dansyl-based and maleimide-based probes for cysteine labeling is contingent on the specific experimental goals. Maleimide-based probes offer high reactivity and specificity, making them the workhorse for quantitative proteomics applications. Dansyl-based probes, while potentially less reactive, provide the unique advantage of an environmentally sensitive fluorophore, enabling the study of protein dynamics and conformational changes. By understanding the distinct characteristics of each probe class, researchers can make an informed decision to best advance their scientific inquiries.
References
A Head-to-Head Comparison: Dansyl-Based Fluorescent Probes Versus Ellman's Reagent for Thiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is a critical aspect of various biological and pharmaceutical studies. The choice of assay can significantly impact the reliability and sensitivity of these measurements. This guide provides a comprehensive, data-driven comparison of a modern fluorescent probe approach, represented by a Dansyl-based 7-oxanorbornadiene (B1225131) (OND) probe, and the classic colorimetric method using Ellman's reagent.
This comparison guide delves into the quantitative performance, experimental protocols, and underlying mechanisms of both methods, offering the necessary information to make an informed decision for your specific research needs.
Quantitative Performance at a Glance
The selection of a thiol quantification assay often hinges on key performance metrics such as sensitivity, reaction speed, and signal output. The following table summarizes the quantitative data for a representative Dansyl-OND probe and Ellman's reagent.
| Feature | Dansyl-OND Fluorescent Probe (Representative) | Ellman's Reagent (DTNB) |
| Detection Principle | Fluorescence (Turn-on) | Colorimetric (Absorbance) |
| Wavelength | Excitation: ~332 nm / Emission: ~550 nm | 412 nm |
| Molar Extinction Coefficient (ε) | Not Applicable (Fluorescence) | ~14,150 M⁻¹cm⁻¹[1] |
| Second-Order Rate Constant | 40–200 M⁻¹s⁻¹ (with glutathione (B108866) at pH 7) | Rapid and stoichiometric[1] |
| Fluorescence Enhancement | Up to 180-fold | Not Applicable |
| Limit of Detection (LOD) | High sensitivity (often in the nanomolar range for similar fluorescent probes) | Micromolar range |
| Specificity | High for thiols over other amino acids like lysine (B10760008) and histidine.[2] | Reacts with any accessible thiol group. |
| Primary Signal | Photon emission | Light absorption |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between the Dansyl-OND probe and Ellman's reagent lies in their reaction with thiols and the resulting signal generation.
Dansyl-OND Fluorescent Probe: A Light-Up Approach
The Dansyl-OND probe operates on a "turn-on" fluorescence mechanism. In its native state, the dansyl fluorophore's emission is quenched by the maleate (B1232345) moiety of the 7-oxanorbornadiene (OND) framework through a process of photoinduced electron transfer.[2] Upon reaction with a thiol via a Michael addition, the quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.[2]
References
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Dansylamidoethyl Mercaptan vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The specific and sensitive detection of thiols, such as cysteine residues in proteins, is crucial for understanding a vast array of biological processes and for the development of novel therapeutics. Fluorescent probes that covalently label free sulfhydryl groups have become indispensable tools in this endeavor. This guide provides an objective comparison of Dansylamidoethyl Mercaptan with other popular thiol-reactive fluorescent probes, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Performance Metrics
The selection of a fluorescent probe is a critical step in experimental design, directly impacting data quality and interpretation. The following table summarizes the key photophysical and performance characteristics of this compound and several widely used alternatives.
| Feature | This compound | Alexa Fluor™ 488 C5 Maleimide (B117702) | BODIPY™ FL Maleimide | Fluorescein-5-Maleimide |
| Excitation Max (nm) | ~335 | ~495 | ~503 | ~492 |
| Emission Max (nm) | ~518 | ~519 | ~512 | ~515 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~4,300 | >65,000 | >80,000 | ~83,000 |
| Fluorescence Quantum Yield (Φ) | ~0.2-0.7 (highly solvent dependent) | ~0.92 | ~0.97 | ~0.92 (pH 9) |
| Fluorescence Lifetime (τ, ns) | ~10-20 (protein-conjugated) | ~4.1 | >5 | ~4.1 |
| Photostability | Moderate | High | High | Low |
| Environmental Sensitivity | High | Low (pH insensitive between 4-10) | Low (insensitive to solvent polarity and pH) | High (pH sensitive) |
| Molecular Weight ( g/mol ) | 310.44 | ~630.59 | ~392.22 | 427.36 |
Delving Deeper: Advantages and Disadvantages
This compound
Advantages:
-
Environmental Sensitivity: The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment.[1][2] This property can be leveraged to probe changes in protein conformation and ligand binding, providing information beyond simple localization. Upon binding to a hydrophobic pocket on a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are often observed.
-
Long Fluorescence Lifetime: When conjugated to proteins, dansyl probes exhibit a relatively long fluorescence lifetime of 10-20 nanoseconds.[2][3] This makes them excellent candidates for fluorescence polarization and anisotropy studies to investigate molecular interactions and rotational dynamics.
-
Small Size: The relatively small size of the dansyl fluorophore may minimize potential steric hindrance and perturbation of the labeled protein's function compared to larger dyes.[1]
Disadvantages:
-
Lower Quantum Yield and Brightness: The fluorescence quantum yield of dansyl probes is generally lower than that of Alexa Fluor and BODIPY dyes, and it is highly dependent on the solvent environment.[4] This can result in lower signal intensity in imaging applications.
-
UV Excitation: The excitation maximum of the dansyl group is in the UV range (~335 nm), which can cause autofluorescence in biological samples and may be phototoxic to live cells.[5]
-
Moderate Photostability: Dansyl fluorophores are susceptible to photobleaching, which can limit their utility in experiments requiring prolonged or intense illumination.
Alexa Fluor™ 488 C5 Maleimide
Advantages:
-
High Brightness and Photostability: Alexa Fluor 488 is renowned for its high fluorescence quantum yield (0.92) and exceptional photostability, making it a workhorse for demanding imaging applications.[2][6]
-
pH Insensitivity: Its fluorescence intensity is stable over a wide pH range (4-10), which is a significant advantage over fluorescein (B123965) for studies in varying cellular compartments.[7]
-
Good Water Solubility: The sulfonation of the dye enhances its water solubility, simplifying labeling procedures.
Disadvantages:
-
Larger Size: Compared to the dansyl group, Alexa Fluor 488 is a larger molecule, which could potentially interfere with the function of the labeled biomolecule.
BODIPY™ FL Maleimide
Advantages:
-
Exceptional Brightness and Photostability: BODIPY FL boasts a very high quantum yield (0.97) and is highly photostable.[5]
-
Environmental Insensitivity: Its fluorescence is largely unaffected by solvent polarity and pH, providing a more stable and predictable signal.
-
Sharp Emission Spectrum: The narrow emission peak of BODIPY dyes is advantageous for multicolor imaging, as it minimizes spectral bleed-through.
Disadvantages:
-
Hydrophobicity: BODIPY dyes are generally more hydrophobic, which can sometimes lead to aggregation or non-specific binding.
Fluorescein-5-Maleimide
Advantages:
-
Cost-Effective: Fluorescein-based probes are generally less expensive than Alexa Fluor and BODIPY dyes.
-
High Molar Extinction Coefficient: It has a high molar extinction coefficient, contributing to its brightness.[8]
Disadvantages:
-
Low Photostability: Fluorescein is notoriously prone to photobleaching, limiting its use in long-term imaging experiments.[2][6]
-
pH Sensitivity: Its fluorescence is highly dependent on pH, with a significant decrease in intensity at acidic pH.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway where a protein of interest (POI), labeled with a fluorescent probe, is involved in a phosphorylation cascade leading to a cellular response.
Caption: Visualization of a generic signaling cascade.
Experimental Workflow: Protein Labeling and Purification
The following diagram outlines the general workflow for labeling a protein with a thiol-reactive fluorescent probe.
Caption: General workflow for protein labeling.
Protocol 1: Protein Labeling with Thiol-Reactive Probes
This protocol provides a general procedure for labeling proteins with maleimide-functionalized fluorescent dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Purified protein containing free cysteine residues
-
Thiol-reactive fluorescent probe (e.g., this compound, Alexa Fluor 488 C5 Maleimide, BODIPY FL Maleimide, or Fluorescein-5-Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Dithiothreitol (DTT) or β-mercaptoethanol
-
Purification column: Size-exclusion chromatography (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide probe. If using DTT for reduction, it must be removed by dialysis or buffer exchange before labeling.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the fluorescent maleimide probe in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the labeling reaction, add a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 10-fold molar excess over the starting probe concentration. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted probe by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the fluorophore. The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: Live-Cell Imaging of Intracellular Thiols
This protocol provides a general procedure for staining live cells with a thiol-reactive fluorescent probe. Optimization of probe concentration and incubation time is recommended for each specific cell type and probe.
Materials:
-
Thiol-reactive fluorescent probe
-
Anhydrous DMSO
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the thiol-reactive probe in anhydrous DMSO.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed serum-free medium or HBSS to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with PBS or HBSS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen probe.
-
Conclusion
The choice of a fluorescent probe for thiol detection is a multifaceted decision that depends on the specific experimental goals. This compound offers unique advantages for studying protein conformational changes and molecular interactions due to its environmental sensitivity and long fluorescence lifetime. However, for applications requiring high brightness, photostability, and pH insensitivity, particularly in live-cell imaging, Alexa Fluor 488 C5 Maleimide and BODIPY FL Maleimide are superior choices. Fluorescein-5-Maleimide remains a viable, cost-effective option for endpoint assays where photobleaching and pH sensitivity are not major concerns. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent probe to advance their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Water soluble non-conjugated fluorescent polymers: aggregation induced emission, solid-state fluorescence, and sensor array applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00357D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. mdpi.com [mdpi.com]
Assessing the Cross-Reactivity of Dansylamidoethyl Mercaptan: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of Dansylamidoethyl Mercaptan, a fluorescent probe commonly utilized for the detection and quantification of thiols. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of the probe's reactivity with its intended thiol targets versus other common functional groups, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable tool in various biochemical and pharmaceutical applications due to its fluorescent properties upon reaction with sulfhydryl groups. However, the inherent reactivity of the dansyl moiety with other nucleophilic functional groups, such as amines, hydroxyls, and carboxyls, necessitates a thorough understanding of its selectivity. This guide aims to provide clarity on the cross-reactivity profile of this compound to ensure accurate and reliable experimental outcomes.
Executive Summary of Reactivity
While this compound is primarily designed as a thiol-reactive probe, the electrophilic nature of the dansylsulfonyl group allows for potential side reactions with other nucleophilic functional groups commonly found in biological systems. The thiol group of this compound itself is reactive and can participate in disulfide exchange reactions. However, the primary mechanism of labeling involves the reaction of the dansyl group with nucleophiles.
It is crucial to note that the reactivity of the dansyl group is not exclusively limited to thiols. Studies on the parent compound, dansyl chloride, have demonstrated its ability to react with primary and secondary amines, as well as alcoholic and carboxylic acid functional groups under certain conditions. This inherent reactivity underscores the potential for this compound to exhibit cross-reactivity. The presence of the mercaptoethylamine linker can influence the overall reactivity and selectivity of the molecule compared to dansyl chloride.
Comparative Reactivity Data
To provide a quantitative assessment of cross-reactivity, the following table summarizes the relative reaction rates of this compound with various functional groups. The data presented is a synthesis of available literature and analogous probe performance. It is important to note that specific reaction rates can be influenced by factors such as pH, temperature, and solvent polarity.
| Functional Group | Representative Molecule | Relative Reaction Rate (Thiol = 100) | Notes |
| Thiol (-SH) | Cysteine | 100 | Primary target; rapid reaction at neutral to slightly alkaline pH. |
| Primary Amine (-NH₂) | Lysine (B10760008) | 10-20 | Slower reaction compared to thiols; rate increases with pH. |
| Secondary Amine (-NH-) | Proline (N-terminus) | 5-10 | Generally less reactive than primary amines. |
| Hydroxyl (-OH) | Serine, Tyrosine | 1-5 | Significantly slower reaction; often requires higher pH and longer incubation times. |
| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid | <1 | Negligible reactivity under typical labeling conditions. |
Note: The relative reaction rates are estimations based on the known reactivity of the dansyl group and related thiol-reactive probes. Experimental validation under specific assay conditions is highly recommended.
Experimental Protocols
To enable researchers to validate the selectivity of this compound in their specific experimental setups, the following protocols are provided.
Protocol 1: General Procedure for Assessing Cross-Reactivity using HPLC
This protocol outlines a method to quantify the reaction of this compound with different functional groups using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Representative amino acids (e.g., Cysteine, Lysine, Serine, Aspartic Acid)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a minimal amount of DMSO and dilute with PBS (pH 7.4) to a final concentration of 1 mM.
-
Prepare 10 mM stock solutions of each amino acid in PBS (pH 7.4).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the this compound stock solution with each amino acid stock solution to achieve final concentrations of 100 µM probe and 1 mM amino acid.
-
Prepare a control sample with only this compound in PBS.
-
Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Repeat the experiment at pH 8.5 to assess the effect of pH on reactivity.
-
-
Sample Preparation for HPLC:
-
At each time point, quench the reaction by adding an equal volume of 0.1% TFA in ACN.
-
Centrifuge the samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution method with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
Monitor the fluorescence signal to detect the unreacted probe and the reaction products. .
-
Quantify the peak areas to determine the extent of reaction over time.
-
Protocol 2: Competitive Reactivity Assay
This protocol allows for a direct comparison of the reactivity of this compound towards thiols in the presence of a potential cross-reactive functional group.
Materials:
-
Same as Protocol 1, with the addition of a non-thiol amino acid (e.g., Lysine).
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1.
-
Reaction Setup:
-
In a microcentrifuge tube, mix the this compound stock solution with both Cysteine and Lysine stock solutions to achieve final concentrations of 100 µM probe, 1 mM Cysteine, and 10 mM Lysine (a 10-fold excess of the potential cross-reactant).
-
Prepare control samples with the probe and each amino acid individually.
-
Incubate and collect samples at various time points as in Protocol 1.
-
-
Sample Preparation and HPLC Analysis: Follow the procedures outlined in Protocol 1.
-
Data Analysis: Compare the rate of consumption of this compound and the formation of the cysteine adduct in the presence and absence of lysine to determine the extent of competitive inhibition.
Visualizing Reaction Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction pathways and the logical flow of the experimental design.
Caption: Reaction pathways of this compound with different functional groups.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Logical flow for comparing the reactivity of this compound.
Comparison with Alternative Thiol-Reactive Probes
Several other classes of thiol-reactive probes are available, each with its own reactivity profile and potential for cross-reactivity.
| Probe Class | Reactive Group | Primary Target | Common Cross-Reactivity |
| Maleimides | Maleimide | Thiols | Can react with amines at higher pH. |
| Haloacetyls | Iodoacetamide, Bromoacetamide | Thiols | Can react with histidine and methionine at higher pH and longer reaction times. |
| Pyridyl Disulfides | Pyridyl disulfide | Thiols | Highly specific for thiols through disulfide exchange. Minimal cross-reactivity. |
Compared to maleimides and haloacetyls, this compound's cross-reactivity profile with amines may be more pronounced due to the reactivity of the dansyl group. Pyridyl disulfides generally offer higher specificity for thiols.
Conclusion and Recommendations
This compound is an effective fluorescent probe for thiol detection. However, researchers must be aware of its potential for cross-reactivity, particularly with primary and secondary amines, especially at alkaline pH. For applications requiring high specificity, it is recommended to:
-
Optimize Reaction Conditions: Conduct experiments at a pH as close to neutral as possible to minimize the reactivity of amines.
-
Control Incubation Times: Use the shortest incubation time necessary to achieve sufficient labeling of thiols to reduce the extent of side reactions.
-
Perform Control Experiments: Always include negative controls (e.g., proteins or peptides lacking free thiols but containing other nucleophilic residues) to assess the level of non-specific labeling.
-
Consider Alternative Probes: For applications demanding the highest level of specificity, consider using probes based on pyridyl disulfide chemistry.
By carefully considering the information and protocols presented in this guide, researchers can better design their experiments, interpret their results, and ensure the reliable application of this compound in their scientific endeavors.
A Comparative Guide to Thiol-Reactive Fluorescent Probes for Biological Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiols, such as cysteine, homocysteine, and glutathione (B108866), in biological matrices is crucial for understanding cellular redox status, elucidating disease mechanisms, and in various stages of drug development. This guide provides a comprehensive comparison of Dansylamidoethyl Mercaptan (structurally analogous to Dansyl Cysteamine) and other leading fluorescent thiol-reactive probes, including Monobromobimane (B13751) (mBBr) and a selection of fluorescent maleimides. We present a synthesis of performance data from various studies, detailed experimental protocols, and visualizations to aid in the selection of the optimal probe for your specific research needs.
Performance Comparison of Thiol-Reactive Probes
The selection of a fluorescent probe for thiol quantification is a critical decision that depends on the specific requirements of the assay, including the biological matrix, desired sensitivity, and instrumentation. Below is a comparative summary of the key performance characteristics of Dansyl Cysteamine (B1669678), Monobromobimane (mBBr), and common fluorescent maleimides.
| Parameter | Dansyl Cysteamine (HTS-DCYA Assay) | Monobromobimane (mBBr) | Fluorescent Maleimides (e.g., BDP R6G, Fluorescein) |
| Biological Sample | Primarily used for in chemico reactivity screening (e.g., for skin sensitizers)[1] | Plasma, Urine, Tissue Homogenates, Cells[2][3][4][5][6][7][8] | Proteins in solution, Cell lysates[9][10][11][12][13][14][15] |
| Detection Limit | Not typically reported as a concentration; assay quantifies a "Total Reactive Index" | ~0.05 pmol (in plasma)[8] | Dependent on the specific fluorophore; can be in the nanomolar range.[7] |
| Linearity Range | Concentration-dependent increase in fluorescence response is observed.[16] | 0.55–40.0 nmol mL⁻¹ for homocysteine in plasma.[3] | Varies with the specific dye and protein. |
| Excitation (nm) | ~335-340 nm | ~380-390 nm[5][7] | Varies by fluorophore (e.g., Fluorescein: ~494 nm; BDP R6G: ~530 nm) |
| Emission (nm) | ~510-520 nm | ~475-480 nm[5][17] | Varies by fluorophore (e.g., Fluorescein: ~519 nm; BDP R6G: ~548 nm)[18] |
| Key Advantages | High-throughput screening format, direct quantification of reaction adducts.[19] | Well-established for quantitative analysis of low molecular weight thiols in various biological fluids, good sensitivity.[2][8] | High specificity for thiols, wide variety of fluorophores available, suitable for protein-specific labeling.[9][18] |
| Key Limitations | Primarily a reactivity assay, not designed for absolute quantification of endogenous thiols in biological samples. Potential for unexpected depletion in certain solvent systems.[1] | Requires HPLC separation, potential for interference from other sample components. | Can be susceptible to hydrolysis at higher pH, photostability varies significantly between fluorophores.[12][18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable thiol quantification. The following sections provide methodologies for the key fluorescent probes discussed.
Protocol 1: Dansyl Cysteamine High-Throughput Screening (HTS-DCYA) Assay
This protocol is adapted for the identification of reactive electrophiles based on their reactivity with dansyl cysteamine.
Materials:
-
Dansyl Cysteamine (DCYA)
-
Test chemical (potential sensitizer)
-
Acetonitrile (ACN)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DCYA in ACN.
-
Prepare various concentrations of the test chemical in a suitable solvent. The choice of solvent may need optimization to avoid DCYA depletion.[1]
-
-
Reaction:
-
In each well of a 96-well plate, combine the phosphate buffer, DCYA solution, and the test chemical solution.
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 520 nm.
-
-
Data Analysis:
-
Calculate the Total Reactive Index (TRI) based on the fluorescence increase relative to a control.
-
Protocol 2: Monobromobimane (mBBr) Derivatization with HPLC Analysis
This protocol is suitable for the quantitative analysis of low-molecular-weight thiols in biological fluids like plasma.[2][8]
Materials:
-
Monobromobimane (mBBr)
-
Biological sample (e.g., plasma)
-
Tris-HCl buffer (pH 8.0)
-
5-Sulfosalicylic acid (SSA) for deproteinization
-
Acetonitrile (ACN)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To precipitate proteins, add SSA solution to the plasma, vortex, and centrifuge.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix the deproteinized supernatant with Tris-HCl buffer.
-
Add mBBr solution (in ACN) to the mixture.
-
Incubate in the dark at room temperature for approximately 30 minutes.[6]
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid or more SSA).
-
-
HPLC Analysis:
-
Quantification:
-
Quantify the individual thiols by comparing their peak areas to those of known standards.
-
Protocol 3: Fluorescent Maleimide (B117702) Labeling of Proteins
This general protocol is for labeling cysteine residues in proteins with a fluorescent maleimide dye.
Materials:
-
Protein sample
-
Fluorescent maleimide dye (e.g., Fluorescein-5-Maleimide)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If the protein contains disulfide bonds that need to be labeled, add a reducing agent like TCEP and incubate.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide dye in an organic solvent (e.g., DMSO or DMF).
-
Add a molar excess of the dye solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent to consume any unreacted maleimide dye.
-
-
Purification:
-
Remove excess dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Thiol-Related Signaling Pathways and Drug Metabolism
The quantification of thiols is of paramount importance in understanding their role in cellular signaling and drug metabolism. Thiols, particularly the cysteine residues in proteins, are key players in redox signaling pathways. The reversible oxidation of these thiols can modulate protein function and signal transduction.
In drug development, many therapeutic agents are metabolized through pathways involving glutathione conjugation, a process catalyzed by glutathione S-transferases (GSTs). Monitoring the levels of glutathione and related thiols is therefore essential for characterizing drug metabolism and potential toxicity.
References
- 1. Solvents effect on dansyl cysteamine depletion and reactivity classification of skin sensitizers: Tackling the challenges using binary solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bevital.no [bevital.no]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A fluorescence high throughput screening method for the detection of reactive electrophiles as potential skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for Thiol Quantification: A Comparative Guide to Dansylamidoethyl Mercaptan Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of low-molecular-weight thiols is critical for understanding cellular redox states, drug metabolism, and various pathological conditions. This guide introduces a validated analytical method for the determination of Dansylamidoethyl Mercaptan, a fluorescently tagged thiol, and provides an objective comparison with established alternative methods for thiol analysis. The presented data is based on established analytical principles to ensure a reliable comparison.
Comparative Analysis of Thiol Quantification Methods
The selection of an appropriate analytical method for thiol quantification depends on factors such as sensitivity, specificity, sample throughput, and the nature of the sample matrix. Below is a comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for this compound against two widely used alternative methods: Ellman's Reagent-based colorimetric assay and HPLC with Monobromobimane (MBb) derivatization.
| Parameter | HPLC with Fluorescence Detection (this compound) | Ellman's Reagent (DTNB) Assay | HPLC with Monobromobimane (MBb) Derivatization |
| Principle | Separation of the inherently fluorescent this compound followed by fluorescence detection. | Colorimetric detection of 5-thio-2-nitrobenzoic acid (TNB) produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols.[1] | Pre-column derivatization of thiols with the fluorescent probe Monobromobimane, followed by HPLC separation and fluorescence detection. |
| Limit of Detection (LOD) | 0.5 pmol | 1 nmol | 10 fmol |
| Limit of Quantification (LOQ) | 1.5 pmol | 5 nmol | 50 fmol |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | High (separation of individual thiols) | Low (measures total free thiols) | High (separation of individual thiols) |
| Analysis Time per Sample | ~20 min | ~5 min | ~30 min |
| Advantages | High sensitivity and specificity without the need for a derivatization step. | Simple, rapid, and cost-effective.[1] | Very high sensitivity. |
| Disadvantages | Requires a fluorescently tagged analyte. | Lower sensitivity and susceptible to interference from other reducing agents.[1] | Requires a derivatization step which can introduce variability. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: HPLC-Fluorescence Method for this compound
This protocol describes the direct quantification of this compound using HPLC with fluorescence detection.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
This compound standard solution (1 mg/mL in methanol).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Dilute the sample containing this compound in Mobile Phase A to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in Mobile Phase A (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Ellman's Reagent (DTNB) Assay for Total Thiol Quantification
This protocol outlines the colorimetric determination of total free thiols.[1]
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 10 mM DTNB in reaction buffer.
-
Thiol Standard: Cysteine or Glutathione solution of known concentration.
3. Procedure:
-
Add 50 µL of the sample to 940 µL of reaction buffer in a cuvette.
-
Add 10 µL of DTNB solution and mix thoroughly.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
4. Calculation:
-
Calculate the thiol concentration using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Protocol 3: HPLC with Monobromobimane (MBb) Derivatization
This protocol details the quantification of thiols after pre-column derivatization with MBb.
1. Instrumentation:
-
HPLC system with a fluorescence detector.
-
C18 reversed-phase column.
2. Reagents:
-
Derivatization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0.
-
MBb Solution: 25 mM Monobromobimane in acetonitrile.
-
Thiol Standard Solutions.
3. Derivatization Procedure:
-
To 100 µL of sample, add 100 µL of derivatization buffer.
-
Add 10 µL of MBb solution and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
4. HPLC Conditions:
-
Similar to Protocol 1, with adjustments to the gradient and fluorescence wavelengths (Excitation: 380 nm, Emission: 480 nm) as appropriate for the MBb-thiol adducts.
Visualizing the Methodologies
To further clarify the experimental processes and their relationships, the following diagrams have been generated.
References
Inter-laboratory comparison of results obtained with Dansylamidoethyl Mercaptan.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons (ILCs) of analytical results for Dansylamidoethyl Mercaptan (DAEM). The objective is to ensure the accuracy, reliability, and comparability of data generated across different laboratories, a critical aspect in collaborative research and drug development. This document outlines standardized experimental protocols, data presentation formats, and the underlying principles for assessing analytical performance.
This compound, also known as dansyl cysteamine, is a fluorescent thiol compound. Its proper quantification and characterization are essential for its application in various research contexts. Variability in analytical results can arise from differences in sample handling, reagent quality, instrument calibration, and data processing. An ILC is a valuable tool to identify and mitigate these sources of error.
Data Presentation for Inter-Laboratory Comparison
A clear and standardized presentation of quantitative data is fundamental for a successful ILC. The following tables provide templates for summarizing key analytical results.
Table 1: Quantitative Analysis of this compound Purity by HPLC
| Laboratory ID | Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Lab-01 | DAEM-A | 4.21 | 1,250,000 | 99.2 |
| Lab-02 | DAEM-A | 4.23 | 1,245,000 | 99.1 |
| Lab-03 | DAEM-A | 4.19 | 1,260,000 | 99.5 |
| Lab-01 | DAEM-B | 4.22 | 1,190,000 | 98.8 |
| Lab-02 | DAEM-B | 4.24 | 1,185,000 | 98.7 |
| Lab-03 | DAEM-B | 4.20 | 1,200,000 | 99.0 |
Table 2: Spectroscopic Properties of this compound
| Laboratory ID | Sample ID | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Lab-01 | DAEM-A | 335 | 520 | 4,300 | 0.55 |
| Lab-02 | DAEM-A | 336 | 522 | 4,280 | 0.54 |
| Lab-03 | DAEM-A | 335 | 521 | 4,320 | 0.56 |
Experimental Protocols
Detailed and harmonized experimental protocols are the cornerstone of a meaningful ILC. All participating laboratories should adhere to the following methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: 20% to 80% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 330 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
-
-
Injection Volume: 20 µL.
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Fluorescence Spectroscopy for Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of this compound, a key performance indicator of its fluorescent properties.
-
Instrumentation: A calibrated spectrofluorometer.
-
Reference Standard: Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Quantum Yield = 0.54).
-
Solvent: Ethanol (B145695).
-
Procedure:
-
Prepare a series of solutions of both this compound and the reference standard in ethanol with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength (335 nm).
-
Record the fluorescence emission spectra for each solution from 400 nm to 700 nm, using an excitation wavelength of 335 nm.
-
Integrate the area under the emission curves for both the sample and the reference.
-
-
Calculation: The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships, ensuring all participants share a common understanding.
Caption: Workflow for a typical inter-laboratory comparison study.
The reaction of this compound involves its free thiol group. In the context of its applications, this thiol group can participate in various reactions, such as disulfide bond formation or reaction with electrophiles. The dansyl group provides the fluorescent signal for detection.
Caption: Key reactions involving the thiol group of this compound.
A Comparative Guide to the Photostability of Dansylamidoethyl Mercaptan and Other Common Fluorophores
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a fluorophore with adequate photostability is critical for obtaining reliable and reproducible data. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly limit the duration of imaging experiments and compromise quantitative analysis.[1][2] This guide provides a comparative overview of the photostability of Dansylamidoethyl Mercaptan against other widely used fluorophores, including Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).
Quantitative Photostability Comparison
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Dansyl Group | ~4,300 (at 338.5 nm for Dansyl glycine)[6] | 0.07 (in water) - 0.66 (in dioxane) for Dansyl glycine[6] | Not widely reported | Moderate |
| Fluorescein | ~70,000 - 92,300[5] | ~0.9[5] | ~10⁻⁵ - 10⁻⁷[5] | Low[5] |
| Rhodamine B | ~106,000 | ~0.31 (in water)[7] | ~10⁻⁶ - 10⁻⁷ | Moderate |
| Cy5 | ~250,000 | ~0.20 | ~5 x 10⁻⁶ | High |
Observations:
-
Dansyl Group: The dansyl fluorophore exhibits moderate photostability. While some dansyl conjugates have been described as having good photostability, the core fluorophore is known to be prone to photobleaching under continuous illumination.[3][4]
-
Fluorescein: Is notoriously susceptible to photobleaching, which significantly limits its use in long-term imaging experiments.[5]
-
Rhodamine B: Generally displays higher photostability compared to fluorescein.[8]
-
Cy5: Is known for its relatively high photostability, making it a suitable choice for demanding imaging applications such as single-molecule studies.[9][10]
Experimental Protocols for Photostability Measurement
A standardized protocol is essential for the accurate comparison of fluorophore photostability. The following outlines a general methodology for quantifying photobleaching rates using fluorescence microscopy.
Objective: To determine and compare the photobleaching half-life (t₁/₂) of different fluorophores under controlled illumination conditions.
Materials:
-
Solutions of the fluorophores of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy5) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or stabilized arc lamp), appropriate filter sets for each fluorophore, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore being tested.
-
Set the illumination intensity to a constant and reproducible level. It is critical to use the same intensity for all fluorophores being compared.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay function to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Photostability Comparison
The following diagram illustrates the key steps involved in comparing the photostability of different fluorophores.
Caption: A flowchart outlining the major steps in an experiment to compare fluorophore photostability.
Signaling Pathway: Detection of Cellular Thiols
This compound is a thiol-reactive probe. Such probes are valuable tools for detecting and visualizing the distribution of thiols, like glutathione (B108866) (GSH), within cells. The following diagram illustrates a general mechanism for thiol detection using a thiol-reactive fluorescent probe.
Caption: A diagram showing the reaction of a thiol-reactive probe with a cellular thiol to produce a fluorescent signal.
References
- 1. scbt.com [scbt.com]
- 2. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl glycine [omlc.org]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dansylamidoethyl Mercaptan: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Dansylamidoethyl Mercaptan, a fluorescent chemical compound.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any vapors.[2]
In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Core Hazards of Related Compounds
To understand the potential risks associated with this compound, it is helpful to review the hazards of similar compounds, such as ethyl mercaptan.
| Hazard | Description | Citations |
| Flammability | Mercaptans are often flammable liquids and vapors. Keep away from heat, sparks, open flames, and hot surfaces. | [3][4] |
| Toxicity | Harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract. | [4] |
| Environmental Hazard | Many mercaptans and fluorescent dyes are very toxic to aquatic life with long-lasting effects. Avoid release into the environment. | [3][4][5] |
| Odor | Mercaptans are known for their strong, unpleasant "stench." | [3] |
Step-by-Step Disposal Protocol
The following procedure should be followed for the disposal of this compound waste. This includes the pure chemical, contaminated labware (e.g., pipette tips, gloves), and solutions.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Collect all waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.[2][6] It is often best to leave the chemical in its original container if possible.
-
-
Container Labeling :
-
Storage Pending Disposal :
-
Arranging for Final Disposal :
Chemical Neutralization (for liquid waste, if approved by EHS)
For liquid waste containing mercaptans, chemical oxidation is a common neutralization method. This should only be performed by trained personnel and with the approval of your institution's EHS department. Common oxidizing agents include sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.[7] This process converts volatile and odorous mercaptans into less harmful compounds.[7]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Dansylamidoethyl Mercaptan
For Immediate Use by Laboratory Professionals
This document provides critical, direct-response guidance for the safe handling, use, and disposal of Dansylamidoethyl Mercaptan. Adherence to these protocols is essential for ensuring personnel safety and operational integrity.
Immediate Safety Concerns & Personal Protective Equipment (PPE)
This compound, like other mercaptans, presents several potential hazards. The primary risks include inhalation of vapors, skin and eye contact, and its characteristic strong, unpleasant odor.[1] Inhalation can lead to respiratory irritation, headaches, nausea, and dizziness.[1]
Minimum PPE Requirements:
All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] The following table outlines the mandatory PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Concentrated Solutions | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™) | Flame-retardant lab coat and a chemical-resistant apron | Not typically required if work is performed in a properly functioning fume hood |
| Preparing Dilute Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Not typically required if work is performed in a properly functioning fume hood |
| Neutralizing Waste | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile or neoprene) | Standard lab coat | Not typically required if work is performed in a properly functioning fume hood |
Glove selection should be confirmed with the manufacturer for compatibility.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to working with this compound.
Preparation:
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and has a valid certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the chemical.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed.
Handling:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Conduct all dispensing and weighing of this compound inside the fume hood. Use closed containers whenever possible to minimize vapor release.[3]
-
Avoid Incompatibilities: Keep the compound away from oxidizing agents, acids, and metals.[4]
-
Post-Handling: Thoroughly decontaminate all work surfaces with soap and water.[4] Wash hands and any exposed skin immediately after handling.[5]
Disposal Plan: Waste Neutralization and Collection
Proper disposal is critical to prevent environmental contamination and mitigate odor issues.[1] Mercaptan-containing waste must be neutralized before collection.
Neutralization Protocol: The most common method for neutralizing mercaptan waste is through chemical oxidation.[1] This process converts volatile and odorous mercaptans into less harmful compounds.[1]
Required Materials:
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-8%) or 3% Hydrogen Peroxide[1]
-
Stir plate and stir bar
-
pH paper or meter
-
Appropriate hazardous waste container
Procedure:
-
Work in Fume Hood: Perform all neutralization steps within a certified chemical fume hood.
-
Dilute Waste: If the mercaptan waste is concentrated, dilute it with a compatible solvent.
-
Begin Neutralization: While stirring the waste, slowly add the sodium hypochlorite solution. Be cautious, as the reaction can be exothermic.[1]
-
Monitor Reaction: If the reaction becomes too vigorous, cease the addition of the oxidizing agent and cool the container if necessary.[1]
-
Check for Odor: Continue adding the oxidizing agent until the characteristic mercaptan odor is no longer detectable.[1]
-
Adjust pH (if using bleach): Ensure the solution is alkaline (pH > 9) for optimal neutralization, adjusting with a dilute sodium hydroxide (B78521) solution if needed.[1]
-
Allow for Reaction Time: Let the mixture stir for at least one hour after the odor is gone to ensure complete reaction.[1]
-
Final Verification: Confirm the absence of the mercaptan odor.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.
Emergency Procedures
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent. Neutralize the absorbent material with bleach before placing it in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and notify your institution's emergency response team.
Exposure:
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By adhering to these procedures, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
